molecular formula C37H67NO13 B15553469 Erythromycin-13C,d3

Erythromycin-13C,d3

Cat. No.: B15553469
M. Wt: 737.9 g/mol
InChI Key: ULGZDMOVFRHVEP-ZZKXWFBHSA-N
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Description

Erythromycin-13C,d3 is a useful research compound. Its molecular formula is C37H67NO13 and its molecular weight is 737.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H67NO13

Molecular Weight

737.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3

InChI Key

ULGZDMOVFRHVEP-ZZKXWFBHSA-N

Origin of Product

United States

Foundational & Exploratory

What is Erythromycin-13C,d3 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Erythromycin-13C,d3

Introduction

This compound is a stable isotope-labeled (SIL) variant of Erythromycin (B1671065), a well-known macrolide antibiotic.[1] This isotopically enriched compound is a critical tool in modern analytical chemistry, particularly for pharmacokinetic and metabolic studies in drug development and food safety analysis.[2][3] Its primary application is as an internal standard (IS) for the precise quantification of Erythromycin in complex biological and environmental matrices using gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

The "gold standard" status of SIL internal standards stems from their near-identical physicochemical properties to the analyte of interest.[6] this compound co-elutes perfectly with unlabeled Erythromycin, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[7] This characteristic provides a distinct advantage over deuterium-only labeled standards (e.g., Erythromycin-d6), which can sometimes exhibit chromatographic separation from the native analyte, potentially compromising data accuracy.[7] The labeling in this compound, which incorporates one carbon-13 (¹³C) atom and three deuterium (B1214612) (d3) atoms on the N-methyl group, provides a clear mass shift with minimal impact on fragmentation behavior, ensuring robust and reliable quantification.[7]

Chemical Structure and Properties

This compound is structurally identical to Erythromycin A, with the exception of isotopic enrichment at the N-methyl group of the desosamine (B1220255) sugar moiety. This specific labeling provides a mass increase of 4 Daltons compared to the parent compound.

Chemical Structure:

The structure below highlights the position of the isotopic labels.

Erythromycin_Structure cluster_key Isotopic Labels 13C ¹³C: Carbon-13 d3 d₃: Deuterium (³H) structure label_node N(CH₃)(¹³CD₃)

Caption: Chemical structure of Erythromycin with the ¹³C,d₃-labeled N-methyl group highlighted.

Physicochemical Properties:

All quantitative data is summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2378755-50-9[1][4]
Molecular Formula C₃₆[¹³C]H₆₄D₃NO₁₃[4][5]
Molecular Weight ~738.0 g/mol [4][5]
Accurate Mass 737.4834[8]
Mass Difference +4 Da (from unlabeled)[7]
Isotopic Purity ≥99% deuterated forms (d₁-d₃)[4][5]
Appearance Solid[4]
Solubility Ethanol: 30 mg/mL, DMSO: 15 mg/mL, DMF: 15 mg/mL[4]

Synthesis Protocol

The synthesis of this compound is a multi-step process that involves the initial demethylation of the parent compound followed by the introduction of the isotopically labeled methyl group.[9]

synthesis_workflow cluster_synthesis Synthesis of this compound A Erythromycin A B N-demethylation Reaction (Iodine, Sodium Acetate (B1210297), Heat) A->B C N-demethylerythromycin A B->C D N-methylation Reaction (¹³C,d₃-Methyl Iodide, Base) C->D E This compound D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

Caption: Workflow for the chemical synthesis of this compound.

Stage 1: N-demethylation of Erythromycin A

This step removes the native N-methyl group to create a site for the introduction of the labeled group.[9]

  • Materials:

  • Protocol:

    • Dissolve Erythromycin A and sodium acetate in methanol or aqueous methanol within a reaction vessel.

    • Heat the solution to a temperature between 40°C and 70°C under an inert atmosphere.

    • Introduce iodine to initiate the demethylation reaction.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and purify the resulting N-demethylerythromycin A.

Stage 2: N-methylation with ¹³C,d₃-Methyl Iodide

This step introduces the stable isotope label onto the molecule.[9]

  • Materials:

    • N-demethylerythromycin A (from Stage 1)

    • ¹³C,d₃-Methyl iodide

    • A suitable base (e.g., potassium carbonate)

    • Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)

  • Protocol:

    • Dissolve the purified N-demethylerythromycin A in an anhydrous solvent in a dry reaction flask.

    • Add the base to the solution.

    • Add ¹³C,d₃-Methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction until completion (via TLC or LC-MS).

    • Once the reaction is complete, perform a work-up to isolate the crude product.

    • Purify the final this compound product, typically using column chromatography, to achieve high purity.

Application in Quantitative Analysis: Experimental Protocols

This compound is the preferred internal standard for quantifying Erythromycin in various samples. Below are detailed protocols for sample preparation in different matrices.

analysis_workflow cluster_analysis Quantitative Analysis Workflow using this compound A Sample Collection (e.g., Plasma, Tissue, Grains) B Homogenization (if solid) A->B C Spiking with IS (this compound) A->C B->C Known amount D Extraction (LLE or SPE) C->D E Cleanup (e.g., d-SPE) D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Analyte/IS Ratio vs. Concentration) G->H

Caption: General workflow for sample analysis using an internal standard.

Protocol 1: Extraction from Chicken Tissue

This method is adapted from a validated LC-MS/MS procedure for analyzing erythromycin in animal tissues.[7]

  • Materials:

    • Homogenized chicken tissue

    • This compound internal standard solution

    • Acetonitrile-water (80:20, v/v)

    • Salting-out packet (e.g., MgSO₄ and NaCl)

    • Dispersive Solid-Phase Extraction (d-SPE) tube (e.g., containing C18 and PSA)

    • Nitrogen gas evaporator

    • LC-MS/MS mobile phase

  • Protocol:

    • Homogenization: Weigh 2 g of homogenized chicken tissue into a 50 mL centrifuge tube.

    • Internal Standard Spiking: Add a known volume and concentration of the this compound internal standard solution to the sample.

    • Extraction: Add 10 mL of acetonitrile-water (80:20, v/v) and vortex for 1 minute.

    • Salting Out: Add a salt packet, vortex vigorously for 1 minute, and centrifuge to separate the layers.

    • d-SPE Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube. Vortex and centrifuge to remove interferences.

    • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from Distillers Grains

This protocol is based on a U.S. FDA method for detecting antibiotic residues in animal feed ingredients.[10][11]

  • Materials:

  • Protocol:

    • Extraction: Extract the DG sample with a mixture of acetonitrile and buffer, followed by an additional acetonitrile extraction.

    • Internal Standard Spiking: Spike the combined extract with a known amount of this compound.[11]

    • Washing: Dilute the extract with water and wash with hexane to remove nonpolar interferences.

    • SPE Cleanup: Load an aliquot of the extract onto an Oasis HLB SPE cartridge. Wash the cartridge and elute the analytes.

    • Concentration: Concentrate the eluent, typically by evaporation under nitrogen.

    • Reconstitution: Reconstitute the residue with water and acetonitrile, centrifuge, and transfer the supernatant for LC-MS/MS analysis.[10]

Data and Performance

The key performance characteristic of this compound is its ability to track the analyte throughout the analytical process, leading to high accuracy and precision.

Performance MetricErythromycin-d6 (Deuterium Labeled)This compound (Mixed Labeled)Reference
Co-elution with Analyte Potential for chromatographic separation due to the deuterium isotope effect. This can lead to differential matrix effects.Co-elutes perfectly with unlabeled Erythromycin, as the mass difference is too small to cause a chromatographic shift.[7]
Potential for Isotopic Exchange Deuterium atoms can be labile and may exchange with protons from the solvent, though labeling on a methyl group is generally stable.¹³C is a stable isotope that does not exchange. The deuterium on the N-methyl group is also on a non-labile position.[7]
Fragmentation in MS/MS The C-D bond is stronger than the C-H bond, which can sometimes lead to different fragmentation patterns or efficiencies compared to the unlabeled analyte.The combination of ¹³C and deuterium provides a distinct mass shift with minimal impact on fragmentation behavior.[7]
Overall Recommendation Viable, but carries a higher risk to data quality, especially in complex matrices.Recommended for quantitative analysis by LC-MS/MS due to superior co-elution and stability.[7]

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Erythromycin. Its mixed stable isotope labeling provides significant advantages over deuterium-only standards, ensuring near-perfect co-elution and minimizing analytical variability.[7] The detailed synthesis and application protocols provided in this guide offer a framework for its effective implementation in demanding bioanalytical methods, ultimately leading to more accurate, precise, and reliable data in regulated and research environments.

References

Synthesis and Isotopic Labeling of Erythromycin-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Erythromycin-¹³C,d₃. This stable isotope-labeled analog of Erythromycin (B1671065) A is a critical internal standard for pharmacokinetic (PK) and drug metabolism (DMPK) studies, enabling precise quantification in complex biological matrices by mass spectrometry.

Introduction

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Accurate measurement of its concentration in biological samples is essential for understanding its efficacy and safety profile. Stable isotope-labeled internal standards, such as Erythromycin-¹³C,d₃, are the gold standard for quantitative bioanalysis using mass spectrometry, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.

The synthesis of Erythromycin-¹³C,d₃ involves a targeted introduction of a ¹³C-labeled and deuterated methyl group onto the desosamine (B1220255) sugar of the erythromycin molecule. This is achieved through a two-step chemical synthesis process: N-demethylation of Erythromycin A followed by N-alkylation with an isotopically labeled methylating agent.

Physicochemical Properties and Quantitative Data

The key physicochemical properties of Erythromycin-¹³C,d₃ are summarized in the table below. The quantitative data regarding isotopic and chemical purity are typically provided by commercial suppliers and should be verified by the certificate of analysis.

PropertyValue
Molecular Formula C₃₆[¹³C]H₆₄D₃NO₁₃
Molecular Weight 738.0 g/mol
Appearance Solid
Melting Point 130-135 °C
Isotopic Purity (Atom % ¹³C) ≥ 99%
Isotopic Purity (Atom % D) ≥ 98%
Chemical Purity (HPLC) >95%
Solubility Soluble in DMF, DMSO, and Ethanol

Synthetic Workflow

The overall synthetic strategy for Erythromycin-¹³C,d₃ is a two-stage process. The first stage involves the selective removal of one of the N-methyl groups from the dimethylamino group on the desosamine sugar of Erythromycin A. The resulting N-demethylerythromycin A is then re-methylated using ¹³C,d₃-methyl iodide to introduce the isotopic label.

Synthetic Workflow for Erythromycin-¹³C,d₃ Erythromycin_A Erythromycin A N_demethylation N-demethylation Erythromycin_A->N_demethylation N_demethylerythromycin_A N-demethylerythromycin A N_demethylation->N_demethylerythromycin_A N_alkylation N-alkylation with ¹³C,d₃-Methyl Iodide N_demethylerythromycin_A->N_alkylation Erythromycin_13C_d3 Erythromycin-¹³C,d₃ N_alkylation->Erythromycin_13C_d3 Purification Purification Erythromycin_13C_d3->Purification Final_Product Final Product Purification->Final_Product

Caption: A high-level overview of the synthetic pathway for Erythromycin-¹³C,d₃.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of Erythromycin-¹³C,d₃.

Stage 1: N-demethylation of Erythromycin A

This procedure describes the selective removal of a single methyl group from the tertiary amine of the desosamine sugar of Erythromycin A.

Materials:

Procedure:

  • In a reaction vessel, dissolve Erythromycin A and sodium acetate in methanol or a mixture of methanol and water.

  • Heat the solution to a temperature between 40°C and 70°C. A temperature of approximately 55°C is often optimal for maximizing yield.

  • Under an inert atmosphere, perform a stepwise addition of iodine and an aqueous base (e.g., sodium hydroxide solution) to the reaction mixture. The pH of the reaction should be maintained between 8 and 9.

  • Monitor the progress of the reaction using a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction and perform an aqueous workup to isolate the crude N-demethylerythromycin A.

  • The crude product should be purified using an appropriate technique, such as column chromatography, to yield pure N-demethylerythromycin A. While specific yields for this reaction can vary, similar N-demethylation processes for erythromycin derivatives have been reported with high efficiency.

Stage 2: N-alkylation of N-demethylerythromycin A with ¹³C,d₃-Methyl Iodide

This step introduces the isotopic label by reacting N-demethylerythromycin A with the labeled methylating agent.

Materials:

  • N-demethylerythromycin A

  • ¹³C,d₃-Methyl iodide

  • A suitable base (e.g., potassium carbonate or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the purified N-demethylerythromycin A in an anhydrous solvent.

  • Add the base to the solution.

  • Add ¹³C,d₃-Methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is worked up to remove the excess reagents and solvent. This typically involves extraction and washing steps.

  • The crude Erythromycin-¹³C,d₃ is then purified, for example, by column chromatography, to yield the final high-purity product. N-alkylation reactions of this type have been reported to proceed with very high yields, often exceeding 95%.

Application in Bioanalytical Methods

Erythromycin-¹³C,d₃ is primarily used as an internal standard in LC-MS/MS methods for the quantification of erythromycin in biological samples. The following workflow outlines its typical application.

Bioanalytical Workflow using Erythromycin-¹³C,d₃ Sample Biological Sample (e.g., Plasma) Spiking Spike with Erythromycin-¹³C,d₃ (Internal Standard) Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Peak Area Ratio) Analysis->Quantification Result Erythromycin Concentration Quantification->Result

Caption: General workflow for the quantification of Erythromycin using a stable isotope-labeled internal standard.

Conclusion

The synthesis of Erythromycin-¹³C,d₃ is a crucial process that provides an essential tool for the accurate and precise quantification of erythromycin in biological matrices. The two-step synthetic route, involving N-demethylation and subsequent N-alkylation with an isotopically labeled reagent, is a well-established and efficient method for producing this internal standard. Careful execution of the experimental protocols and rigorous purification are paramount to obtaining a high-purity product suitable for demanding bioanalytical applications in drug development and clinical research.

The Gold Standard in Bioanalysis: A Technical Guide to Erythromycin-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Erythromycin-¹³C,d₃, a stable isotope-labeled internal standard, and its critical role in the accurate quantification of the macrolide antibiotic erythromycin (B1671065) in complex biological matrices. Erythromycin-¹³C,d₃ is considered the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability and ensuring the highest level of accuracy and precision.[1][2][3]

The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality control samples to correct for variations that can occur during sample preparation and analysis.[4] Stable isotope-labeled (SIL) internal standards are the preferred choice in LC-MS/MS-based bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte.[5][6]

Erythromycin-¹³C,d₃ is structurally identical to erythromycin, with the exception of the incorporation of one carbon-13 (¹³C) atom and three deuterium (B1214612) (d₃) atoms.[7][8] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared chemical properties ensure they behave similarly during:

  • Sample Preparation: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the Erythromycin-¹³C,d₃.[9]

  • Chromatographic Separation: The SIL internal standard co-elutes with the unlabeled erythromycin, meaning they experience the same chromatographic conditions and potential matrix effects at the same retention time.[6][7]

  • Ionization: Both the analyte and the internal standard experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[4][6]

By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[10]

Mechanism of Action of Erythromycin-¹³C,d₃ as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_output Result Analyte_IS_Mix Biological Sample + Erythromycin-¹³C,d₃ (IS) Extraction Extraction (e.g., LLE, SPE) Analyte_IS_Mix->Extraction Potential for Analyte/IS Loss Evaporation Evaporation & Reconstitution Extraction->Evaporation Further Potential for Loss LC_Separation LC Separation (Co-elution) Evaporation->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Matrix Effects MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Signal Fluctuation Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration Result Accurate & Precise Quantification Concentration->Result Experimental Workflow for Erythromycin Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Start: Plasma Sample add_is Add Erythromycin-¹³C,d₃ (IS) start->add_is add_solvent Add MTBE add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_acquisition Data Acquisition inject->data_acquisition MRM Mode integrate Integrate Peak Areas data_acquisition->integrate calculate_ratio Calculate Area Ratio (Analyte/IS) integrate->calculate_ratio plot_curve Plot Calibration Curve calculate_ratio->plot_curve determine_conc Determine Concentration plot_curve->determine_conc Logical Relationships for Ideal Internal Standard Selection cluster_properties Core Properties cluster_benefits Analytical Benefits cluster_outcome Outcome IS Ideal Internal Standard (e.g., Erythromycin-¹³C,d₃) physchem Similar Physicochemical Properties IS->physchem coelution Co-elution with Analyte IS->coelution ionization Similar Ionization Efficiency IS->ionization matrix_comp Compensation for Matrix Effects physchem->matrix_comp prep_var_comp Compensation for Sample Prep Variability physchem->prep_var_comp coelution->matrix_comp coelution->prep_var_comp ionization->matrix_comp instrument_var_comp Compensation for Instrument Variability ionization->instrument_var_comp outcome High Accuracy & Precision matrix_comp->outcome prep_var_comp->outcome instrument_var_comp->outcome

References

A Comprehensive Technical Guide to Erythromycin-13C,d3: Commercial Availability, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Erythromycin-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the macrolide antibiotic erythromycin (B1671065). This document covers its commercial availability from various suppliers, detailed technical specifications, and in-depth experimental protocols for its application in bioanalytical methods. Furthermore, it elucidates the mechanism of action of erythromycin and provides visual workflows to aid in the practical application of this essential research tool.

Commercial Suppliers and Product Specifications

This compound is available from a range of specialized chemical suppliers. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurity/Isotopic EnrichmentFormatStorage
Cayman Chemical 253102378755-50-9C₃₆[¹³C]H₆₄D₃NO₁₃738.0≥99% deuterated forms (d₁-d₃)Solid-20°C
MedChemExpress HY-B0220S12378755-50-9C₃₇H₆₄D₃NO₁₃737.94Not specifiedSolid-20°C (powder, 3 years)
LGC Standards (TRC) TRC-E649952-10MG2378755-50-9C₃₆¹³CH₆₄D₃NO₁₃737.94>95% (HPLC)Neat-20°C
Cambridge Isotope Labs CDLM-10030-MT-1.22378755-05-9C₃₆*CH₆₄D₃NO₁₃737.9499% ¹³C; 98% D₃; 97% CP100 µg/mL in MTBERoom Temperature
Santa Cruz Biotechnology sc-219561959119-26-7(¹³C)C₃₆D₃H₆₄NO₁₃737.94Not specifiedSolidNot specified
A Chemtek ACM23787555092378755-50-9C₃₇H₆₇NO₁₃737.9Not specified100μg/mL in Methanol (B129727)Not specified
Alfa Chemistry ACMA00048010Not specifiedC₃₁¹³CH₆₄D₃NO₁₃737.940.98White solid-20°C

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of stable isotopes into the erythromycin A molecule. A common synthetic strategy is outlined below.[1]

Synthesis_Workflow Synthetic Pathway of this compound cluster_stage1 Stage 1: Isotopic Labeling Erythromycin_A Erythromycin A N_demethylerythromycin_A N-demethylerythromycin A Erythromycin_A->N_demethylerythromycin_A N-demethylation (Iodine, base) Erythromycin_13C_d3 This compound N_demethylerythromycin_A->Erythromycin_13C_d3 Re-methylation (¹³C,d₃-methyl iodide)

Caption: Synthetic pathway for this compound.

The process begins with the N-demethylation of erythromycin A to yield N-demethylerythromycin A.[1] This intermediate is then re-methylated using an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide, to produce the final product, this compound.[1]

Mechanism of Action of Erythromycin

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[][3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule.[][4] This binding action blocks the translocation step of protein synthesis, thereby preventing the elongation of the polypeptide chain.[3] This bacteriostatic action effectively halts the growth and replication of susceptible bacteria.[][3]

Beyond its antibacterial properties, erythromycin also exhibits anti-inflammatory effects.[5] Studies have shown that erythromycin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key signaling pathway involved in inflammation.[5] This anti-inflammatory action is independent of its antimicrobial activity.[5]

Erythromycin_MoA Mechanism of Action of Erythromycin cluster_antibacterial Antibacterial Action cluster_antiinflammatory Anti-inflammatory Action Erythromycin Erythromycin Ribosome Bacterial 50S Ribosome Erythromycin->Ribosome Binds to 23S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits translocation Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Prevents Erythromycin_AI Erythromycin NFkB_Pathway NF-κB Signaling Pathway Erythromycin_AI->NFkB_Pathway Inhibits activation Inflammation Inflammation NFkB_Pathway->Inflammation Reduces

Caption: Dual mechanism of action of Erythromycin.

Experimental Protocols: Quantification of Erythromycin using LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of erythromycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its use is critical for correcting analytical variability and matrix effects, thereby ensuring accurate and precise results.[7]

Sample Preparation: Liquid-Liquid Extraction from Plasma

A common method for extracting erythromycin from plasma is liquid-liquid extraction (LLE).[8]

Materials:

  • Human plasma (EDTA as anticoagulant)

  • This compound internal standard solution (in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

Procedure:

  • Spiking: To 0.5 mL of the plasma sample, add a known concentration of the this compound internal standard solution.

  • Alkalinization: Add a suitable base (e.g., 1M Sodium Hydroxide) to adjust the pH of the plasma sample.

  • Extraction: Add 4 mL of MTBE and vortex for 5 minutes.[8]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[8]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase, such as 80:20 water:acetonitrile.[8]

LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5.0 mM ammonium formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[7][9]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions:

    • Erythromycin: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 734.5. Common product ions are m/z 576.4 (loss of the cladinose (B132029) sugar) and m/z 158.2 (protonated desosamine (B1220255) sugar).[6]

    • This compound: The precursor ion is [M+H]⁺ at m/z 738.5. The corresponding product ions are shifted by +4 Da.

Bioanalytical_Workflow Bioanalytical Workflow for Erythromycin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (LLE) Spike_IS->LLE Evap_Recon Evaporation & Reconstitution LLE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for Erythromycin quantification.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and metabolic studies of erythromycin. Its commercial availability from multiple reputable suppliers provides researchers with options to source this critical reagent. The detailed experimental protocols and understanding of its application in LC-MS/MS, as outlined in this guide, are intended to facilitate the development of robust and reliable bioanalytical methods. The use of this compound as an internal standard is paramount for generating high-quality, reproducible data essential for regulatory submissions and advancing our understanding of this important antibiotic.

References

Technical Guide: Certificate of Analysis and Application of Erythromycin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical profile of Erythromycin-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin (B1671065). It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques. This document details the quality specifications from a representative Certificate of Analysis, outlines experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates key concepts through diagrams.

Certificate of Analysis

The quality and purity of isotopically labeled internal standards are paramount for ensuring the accuracy and reproducibility of analytical data. Below is a summary of the analytical data for a representative batch of Erythromycin-¹³C,d₃.

Product Information
Parameter Information
Product Name Erythromycin-¹³C,d₃
Synonyms E-Base-¹³C,d₃; E-Mycin-¹³C,d₃; Erythromycin A-¹³C,d₃
Molecular Formula C₃₆¹³CH₆₄D₃NO₁₃
Molecular Weight 737.94
CAS Number 2378755-50-9[1]
Source Synthetic
Long Term Storage -20°C
Analytical Specifications
Test Specification Result
Appearance White to Off-White SolidConforms
Purity (HPLC) >95%99.50% (ELSD)[2]
NMR Conforms to StructureConforms[2]
Mass Spectrometry (MS) Conforms to StructureConforms[2]
Isotopic Purity >95%99.7%[2]
Normalized Isotopic Distribution d₀ = 0.14%, d₁ = 0.24%, d₄ = 99.62%Conforms[2]
Solubility Chloroform (Slightly), Methanol (B129727) (Slightly)[2]

Experimental Protocols

Erythromycin-¹³C,d₃ is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of erythromycin in various biological matrices. Its use helps to correct for variability during sample preparation and analysis.[3][4][5]

Quantification of Erythromycin in Biological Matrices by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of erythromycin from plasma samples using Erythromycin-¹³C,d₃ as an internal standard.

2.1.1. Materials and Reagents

  • Human plasma (or other relevant biological matrix)

  • Erythromycin-¹³C,d₃ internal standard solution (in methanol)

  • Erythromycin analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium (B1175870) acetate (B1210297) for pH adjustment)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • 1M Sodium Hydroxide (B78521) (for pH adjustment)

2.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: In a polypropylene (B1209903) tube, add 500 µL of the plasma sample.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the Erythromycin-¹³C,d₃ internal standard working solution to the plasma sample.

  • Alkalinization: Add 50 µL of 1M sodium hydroxide to adjust the pH to approximately 9-10 and vortex for 30 seconds.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2.1.3. Liquid Chromatography Conditions (Illustrative)

  • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)[5]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C[5]

  • Injection Volume: 10 µL

2.1.4. Mass Spectrometry Conditions (Illustrative)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Erythromycin: Precursor Ion (m/z) 734.5 → Product Ions (m/z) 576.4 and 158.2

    • Erythromycin-¹³C,d₃ (as ethylsuccinate derivative for illustration): Precursor Ion (m/z) 867.5 → Product Ions (m/z) 720.6 and 162.2 (Note: The precursor ion for Erythromycin-¹³C,d₃ itself would be approximately 737.9. The provided example is for a common derivative used as an internal standard)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For Erythromycin A, 2D NMR techniques such as COSY, HSQC, and HMBC are used for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.[6][7] The conformity of the NMR spectrum of Erythromycin-¹³C,d₃ to its expected structure is a critical quality control parameter.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of erythromycin in a biological sample using Erythromycin-¹³C,d₃ as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Erythromycin-¹³C,d₃ Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Inject MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Result Concentration of Erythromycin Quant->Result

LC-MS/MS workflow for Erythromycin quantification.
Mechanism of Action of Erythromycin

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[][9][10] It acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[9][10]

G Erythromycin Erythromycin Binding Binding Erythromycin->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Translocation Binding->Inhibition ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibition

Mechanism of action of Erythromycin.
Anti-Inflammatory Signaling Pathway

In addition to its antibiotic properties, erythromycin has demonstrated anti-inflammatory effects, which may involve the inhibition of the NF-κB signaling pathway.[11]

G TNFa TNF-α IkB IκBα Degradation TNFa->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Erythromycin Erythromycin Erythromycin->NFkB_translocation Inhibits

Erythromycin's inhibitory effect on the NF-κB pathway.

References

The Pillar of Precision: A Technical Guide to the Storage and Stability of Erythromycin-¹³C,d₃ Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin-¹³C,d₃, a stable isotope-labeled (SIL) internal standard, is indispensable for the accurate quantification of erythromycin (B1671065) in complex biological matrices via mass spectrometry. The integrity of this critical reagent is paramount for the reliability and reproducibility of bioanalytical data. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Erythromycin-¹³C,d₃ solutions, supported by stability data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways.

Storage and Handling Recommendations

The stability of Erythromycin-¹³C,d₃ is contingent on appropriate storage conditions, both in its solid form and in solution. As a macrolide antibiotic, it is susceptible to degradation, particularly in acidic environments.

Solid Form: For long-term storage, the solid (powder) form of Erythromycin-¹³C,d₃ should be stored at -20°C, protected from light and moisture.

Solution Form: Stock and working solutions of Erythromycin-¹³C,d₃ require more stringent conditions to ensure their stability over time.

  • Temperature: It is highly recommended to store solutions at -80°C for long-term stability.[1] Storage at -20°C is suitable for shorter periods, with studies showing stability for up to eight weeks.[1] For daily use, solutions may be kept at 4°C for a maximum of two weeks.[1]

  • Solvent: Acetonitrile (B52724) (ACN) or a mixture of acetonitrile and water are common solvents for preparing Erythromycin-¹³C,d₃ solutions.[1] It is practically insoluble in water, and aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.

  • pH: Acidic conditions must be strictly avoided as erythromycin rapidly degrades.[2] Solutions should be maintained at a neutral or slightly alkaline pH if an aqueous component is necessary.

  • Light Exposure: As with the solid form, solutions should be protected from light to prevent potential photodegradation.

Quantitative Stability Data

While specific long-term quantitative stability data for Erythromycin-¹³C,d₃ solutions in various organic solvents is limited in publicly available literature, data from studies on erythromycin and other macrolide antibiotics provide valuable insights. The stability of the isotopically labeled compound is expected to be comparable to its unlabeled counterpart under similar conditions.

Table 1: Stability of Erythromycin and Macrolide Antibiotic Solutions

Compound/ClassSolventConcentrationStorage Temp.Stability Duration & ObservationsReference
Erythromycin-¹³C,d₃ (Stock)Acetonitrile100 µg/mL-80°CExpires in one year.[1]
Erythromycin-¹³C,d₃ (Mixed Standard)20:80 ACN:Water2.5 µg/mL-80°CExpires in six months.[1]
Erythromycin (Solvent Standards)Not SpecifiedNot Specified4°CStable for two weeks.[1]
Erythromycin (Solvent Standards)Not SpecifiedNot Specified-20°CStable for eight weeks.[1]
ErythromycinMobile Phase500 µg/mLAmbientPeak areas decreased after 120 minutes.[3]
Macrolides (Azithromycin, Spiramycin)Methanol/Water0.5 - 4.0 mg/mL4°CStable for 21 days.[2]
Macrolides (Various)Not SpecifiedNot Specified4°CStable for 6 to 12 months.[2]
Erythromycin (Solid)--40°C and 50°CSlight decrease in Erythromycin A and slight increase in impurities B and H after 3 and 6 months.[4]

Key Pathways and Workflows

Understanding the metabolic and degradation pathways of erythromycin, as well as its mechanism of action, is crucial for interpreting analytical results. The following diagrams, generated using Graphviz, illustrate these key processes and a typical experimental workflow for stability assessment.

Metabolic Pathway: CYP3A4-Mediated N-Demethylation

Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is the N-demethylation of the desosamine (B1220255) sugar, a crucial step in its clearance from the body.[5][]

Erythromycin Erythromycin-¹³C,d₃ CYP3A4 CYP3A4 Enzyme (Liver) Erythromycin->CYP3A4 N-demethylation Metabolite N-desmethylerythromycin-¹³C,d₂ CYP3A4->Metabolite

CYP3A4-mediated metabolism of Erythromycin.
Degradation Pathway: Acid-Catalyzed Hydrolysis

Under acidic conditions, erythromycin undergoes intramolecular dehydration, leading to the formation of inactive degradation products such as anhydroerythromycin A.[7][8][9] This instability is a critical consideration in sample preparation and analysis.

Erythromycin Erythromycin Acid Acidic Conditions (H⁺) Erythromycin->Acid Protonation Intermediate Erythromycin A 6,9-hemiketal Acid->Intermediate Intramolecular Dehydration Anhydroerythromycin Anhydroerythromycin A (Inactive Degradant) Intermediate->Anhydroerythromycin Loss of Cladinose Sugar

Acid-catalyzed degradation of Erythromycin.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[5][][10]

Erythromycin Erythromycin Ribosome Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome Binding Binding to 23S rRNA Ribosome->Binding Inhibition Inhibition of Transpeptidation and Translocation Binding->Inhibition Result Bacterial Protein Synthesis Halted Inhibition->Result

Mechanism of action of Erythromycin.
Experimental Workflow: Solution Stability Assessment

A systematic approach is necessary to validate the stability of Erythromycin-¹³C,d₃ solutions under intended storage and handling conditions.

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis & Evaluation Prep Prepare Stock & Working Solutions of Erythromycin-¹³C,d₃ Time0 Analyze Time 0 Sample (Baseline) Prep->Time0 Store Store Aliquots under Varied Conditions (e.g., -80°C, -20°C, 4°C) Time0->Store Sample Retrieve Aliquots at Predetermined Timepoints Store->Sample Analyze Analyze Samples via LC-MS/MS Sample->Analyze Compare Compare Mean Response to Time 0 Analyze->Compare Evaluate Determine Stability based on Predefined Acceptance Criteria (e.g., ±15% of initial conc.) Compare->Evaluate

Workflow for stability assessment of solutions.

Experimental Protocols

The following protocols provide a framework for the preparation of Erythromycin-¹³C,d₃ solutions and the execution of stability studies.

Preparation of Stock and Working Solutions

Materials:

  • Erythromycin-¹³C,d₃ solid standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Cryo-vials

Procedure for 100 µg/mL Stock Solution:

  • Accurately weigh approximately 2 mg of Erythromycin-¹³C,d₃ solid standard.

  • Transfer the weighed solid to a 20 mL volumetric flask.

  • Dissolve the solid in acetonitrile.[1]

  • Bring the flask to volume with acetonitrile and mix thoroughly.

  • Aliquot the stock solution into cryo-vials suitable for storage at -80°C.[1]

  • Label each vial clearly with the compound name, concentration, solvent, preparation date, and expiry date (e.g., one year from preparation).[1]

Procedure for Working Solutions:

  • Prepare working solutions by diluting the stock solution with a suitable solvent, such as a 50:50 mixture of acetonitrile and water.[11]

  • For mixed internal standard solutions (e.g., 2.5 µg/mL), transfer the required volume of the stock solution to a volumetric flask and dilute with the appropriate solvent mixture (e.g., 20:80 acetonitrile:water).[1]

  • Store working solutions in aliquots at -80°C for long-term use (up to six months) or at 4°C for short-term use (up to two weeks).[1]

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.

Materials:

  • Erythromycin-¹³C,d₃ solution (e.g., 1 mg/mL in acetonitrile)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Degradation: Mix an aliquot of the Erythromycin-¹³C,d₃ solution with 1N HCl and store at room temperature for a specified period (e.g., one week).[12] Neutralize the solution with 1N NaOH before analysis.

  • Base Degradation: Mix an aliquot of the solution with 1N NaOH and store at room temperature. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the solution with 30% H₂O₂ and store at room temperature.

  • Thermal Degradation: Expose an aliquot of the solution to elevated temperatures (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the solution to UV light (e.g., 254 nm).

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating LC-MS/MS method to assess the extent of degradation and identify any degradation products.

LC-MS/MS Analytical Method for Stability Testing

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-20 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition (Erythromycin-¹³C,d₃): m/z 738.4 → 158.4 (This is a common transition; exact m/z values should be confirmed by direct infusion of the standard).[13]

Data Analysis:

  • Calculate the mean peak area of the Erythromycin-¹³C,d₃ at each time point and under each storage condition.

  • Compare the mean peak area at each time point to the mean peak area at Time 0.

  • The solution is considered stable if the mean response is within a predefined acceptance range (e.g., 85-115%) of the initial response.[2]

  • The stability period is defined as the longest duration for which the solution remains within the acceptance criteria under the specified conditions.

Conclusion

The stability of Erythromycin-¹³C,d₃ solutions is critical for the generation of accurate and reliable quantitative data in bioanalytical studies. Adherence to proper storage conditions, particularly storage at -80°C in an appropriate organic solvent and protection from light and acidic pH, is essential to mitigate degradation. The protocols and pathways detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this vital internal standard, thereby upholding the quality and validity of their analytical findings. Regular stability assessments are strongly recommended to verify the shelf-life of in-house prepared solutions under specific laboratory conditions.

References

An In-depth Technical Guide to Erythromycin-13C,d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin-13C,d3, a stable isotope-labeled internal standard, for the quantitative bioanalysis of erythromycin (B1671065). This document details the core principles of its application, experimental methodologies, and quantitative performance data to facilitate its effective implementation in research and drug development settings.

Introduction to Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results.[1] SIL internal standards are analogs of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (d). This isotopic enrichment results in a higher molecular weight, allowing the internal standard to be distinguished from the analyte by the mass spectrometer.

The key advantage of using a SIL internal standard is its chemical and physical similarity to the analyte.[1][2] This similarity ensures that the internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of the SIL internal standard to the samples at the beginning of the workflow, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, leading to highly reliable quantification.[2]

This compound as an Internal Standard

Erythromycin is a macrolide antibiotic widely used in human and veterinary medicine.[3] Accurate measurement of erythromycin concentrations in biological matrices like plasma, serum, and tissues is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] this compound is a SIL of erythromycin specifically designed for use as an internal standard in such analyses.

The labeling with one ¹³C atom and three deuterium atoms provides a +4 Da mass shift from the unlabeled erythromycin, which is sufficient to prevent spectral overlap in the mass spectrometer. The use of ¹³C labeling, in particular, is considered advantageous over solely deuterium labeling. Deuterated standards (e.g., Erythromycin-d6) can sometimes exhibit slight differences in chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[5] This can be problematic if the matrix effect varies across the chromatographic peak. This compound, with its combined labeling, is designed to minimize this risk, ensuring robust and accurate quantification.[5]

Quantitative Data and Performance

The use of this compound as an internal standard in LC-MS/MS methods for erythromycin quantification results in excellent linearity, accuracy, and precision. Below is a summary of typical validation parameters.

Table 1: LC-MS/MS Method Validation Parameters for Erythromycin Quantification using Erythromycin-(N-methyl-13C,d3) Internal Standard

Validation ParameterTypical PerformanceReference
Linearity (r²)> 0.995[6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[6][7]
Accuracy (% Bias)Within ±15%[6]
Precision (% CV)< 15%[8]
Recovery88% - 105%[7][9]

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of erythromycin in biological matrices using this compound as an internal standard.

The choice of sample preparation technique is critical for removing interferences from complex biological matrices. Protein precipitation and liquid-liquid extraction are two commonly used methods.

4.1.1. Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[1]

4.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, minimizing matrix effects.

  • Protocol:

    • To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.

    • Add 50 µL of 1M sodium hydroxide (B78521) to adjust the pH to approximately 9-10 and vortex for 30 seconds.[4]

    • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[4]

    • Centrifuge at 4000 rpm for 10 minutes.[4]

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3][4]

    • Reconstitute the dried extract in 200 µL of the mobile phase.[4]

Table 2: Comparison of Sample Preparation Techniques for Erythromycin Analysis

Performance MetricProtein PrecipitationLiquid-Liquid ExtractionReference
Recovery 81% - >90%88% - 105%[9]
Matrix Effect Generally higherGenerally lower[9]
Throughput HighModerate[9]
Complexity LowModerate[9]
  • Liquid Chromatography (LC) Conditions:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Injection Volume: 5 µL.[6]

    • Column Temperature: 40°C.[10]

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

Table 3: MRM Transitions for Erythromycin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Erythromycin734.5576.4[4]
158.2[4]
This compound738.6162.1[5]
720.6162.2[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound sample->add_is extraction Extraction (PPT or LLE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Erythromycin calibration_curve->quantification stable_isotope_dilution cluster_sample cluster_standard cluster_mixture cluster_quantification analyte Analyte (Erythromycin) Unknown Amount mixture Mixture in Sample analyte->mixture is Internal Standard (this compound) Known Amount is->mixture lcms LC-MS/MS Analysis mixture->lcms ratio Measure Peak Area Ratio (Analyte / Internal Standard) lcms->ratio quantify Calculate Analyte Concentration via Calibration Curve ratio->quantify metabolic_pathway ees Erythromycin Ethylsuccinate (Prodrug) hydrolysis Hydrolysis (in vivo) ees->hydrolysis ery Erythromycin (Active Drug) hydrolysis->ery cyp3a4 CYP3A4 (in Liver) ery->cyp3a4 metabolite N-desmethylerythromycin (Major Metabolite) cyp3a4->metabolite excretion Biliary Excretion metabolite->excretion

References

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative data in complex biological matrices, the choice of an internal standard is a critical determinant of assay performance. This technical guide provides an in-depth exploration of stable isotope-labeled internal standards (SIL-IS), their foundational principles, and their practical application in mass spectrometry-based bioanalysis. Through detailed experimental protocols, comparative data, and visual workflows, this document will demonstrate the superiority of SIL-IS in achieving accurate, precise, and robust quantitative results.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental role of an internal standard (IS) is to account for analytical variability that can occur during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte of interest as closely as possible through every step of the analytical process, including extraction, derivatization, and ionization.[2]

A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4] This subtle increase in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the SIL-IS equally. Consequently, the ratio of the analyte's signal to the SIL-IS signal remains constant, enabling accurate quantification.[5]

Unparalleled Compensation for Analytical Variability

The near-identical physicochemical properties of a SIL-IS to its unlabeled counterpart provide unparalleled compensation for common sources of analytical error:

  • Matrix Effects: Co-eluting endogenous components in a biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Since a SIL-IS has the same retention time and ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement, effectively normalizing the analyte's signal.[3]

  • Extraction Recovery: Inefficiencies or variability in sample extraction procedures can lead to analyte loss. A SIL-IS, being chemically identical to the analyte, will have the same extraction recovery, ensuring that the ratio of analyte to SIL-IS remains constant even with incomplete extraction.

  • Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can impact the signal intensity of the analyte. The SIL-IS co-elutes and is detected under the same conditions, thereby correcting for this variability.[5]

Data Presentation: Performance Comparison of Internal Standards

The superiority of SIL-IS over other types of internal standards, such as structural analogs, is evident in the improved accuracy and precision of quantitative assays. The following tables summarize performance data from various bioanalytical methods.

Performance Metric Stable Isotope-Labeled IS Structural Analog IS Rationale
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3]SIL-IS provides superior compensation for matrix effects and recovery variations due to its chemical identity with the analyte.
Precision (%CV) Typically <10%Can be >15%The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision.[3]
Matrix Effect Effectively compensatedInconsistent compensationThe near-identical nature of the SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[3]
Linearity (r²) >0.99Often >0.98, but can be lowerThe consistent response ratio of analyte to SIL-IS across a range of concentrations typically results in excellent linearity.

Table 1. General Performance Comparison of Internal Standards. This table illustrates the typical performance advantages of using a stable isotope-labeled internal standard compared to a structural analog in key bioanalytical validation parameters.

Analyte Internal Standard Type Mean Bias (%) Standard Deviation (%) Reference
Kahalalide FStructural Analog96.88.6[6]
Kahalalide FStable Isotope-Labeled100.37.6[6]
EverolimusStructural Analog (32-desmethoxyrapamycin)Correlation (r) > 0.98, Slope = 0.83Total CV: 4.3-7.2%[3]
EverolimusStable Isotope-Labeled (everolimus-d4)Correlation (r) > 0.98, Slope = 0.95Total CV: 4.3-7.2%[3]

Table 2. Case Studies: Quantitative Comparison of Internal Standards. This table presents specific examples from published studies comparing the performance of structural analog and stable isotope-labeled internal standards for the quantification of the anticancer drug Kahalalide F and the immunosuppressant everolimus. The data demonstrates the improved accuracy (mean bias closer to 100% and slope closer to 1) and precision (lower standard deviation) achieved with SIL-IS.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of stable isotope-labeled internal standards.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol outlines the typical steps for the quantitative analysis of a small molecule drug in a biological matrix.

1. Materials and Reagents:

  • Analyte of interest

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Control human plasma

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Methanol (B129727) (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.

  • Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare a working solution of the SIL-IS in methanol (e.g., 500 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.

  • Vortex briefly.

  • Add 150 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

5. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and the SIL-IS in each sample.

  • Calculate the Peak Area Ratio (Analyte Peak Area / SIL-IS Peak Area).

  • Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Protocol 2: SILAC-based Quantification of Protein Phosphorylation in Signaling Pathways

This protocol describes the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein phosphorylation upon activation of a signaling pathway.[7]

1. SILAC Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • Grow one population in "light" medium containing normal L-arginine and L-lysine.

  • Grow the second population in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).

  • Culture the cells for at least five passages to ensure >99% incorporation of the labeled amino acids.

2. Cell Stimulation and Lysis:

  • Starve both cell populations in serum-free SILAC media to reduce basal phosphorylation levels.

  • Stimulate the "heavy" labeled cells with a specific ligand or growth factor to activate the signaling pathway of interest. Treat the "light" labeled cells with a vehicle control.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a urea-based lysis buffer containing phosphatase and protease inhibitors.

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

3. Protein Digestion and Phosphopeptide Enrichment:

  • Reduce and alkylate the cysteine residues in the combined protein lysate.

  • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • The mass spectrometer will detect pairs of "light" and "heavy" phosphopeptides separated by a known mass difference.

5. Data Analysis:

  • Use specialized software to identify the phosphopeptides and quantify the peak area or intensity of the "light" and "heavy" isotopic pairs.

  • The ratio of the heavy to light signal for each phosphopeptide indicates the change in phosphorylation at that site in response to the stimulus. A ratio > 1 indicates increased phosphorylation, while a ratio < 1 indicates decreased phosphorylation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

general_workflow General Bioanalytical Workflow Using a SIL-IS cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Known Amount of SIL-IS Sample->Spike Add Internal Standard Early Extract Extraction (Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis (Separation & Detection) Evap->LCMS Data Data Acquisition (Analyte & SIL-IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

silac_pathway SILAC for Quantitative Phosphoproteomics in RTK Signaling cluster_cells Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_pathway Signaling Pathway Analysis Light Control Cells (Light Amino Acids) Mix Combine Lysates Light->Mix Heavy Stimulated Cells (Heavy Amino Acids) Heavy->Mix Stimulate with Ligand Digest Tryptic Digestion Mix->Digest Enrich Phosphopeptide Enrichment (TiO2) Digest->Enrich LCMS High-Resolution LC-MS/MS Enrich->LCMS Quant Quantify Heavy/Light Peptide Ratios LCMS->Quant RTK Receptor Tyrosine Kinase (RTK) ProtA Protein A (Heavy/Light Ratio > 1) ProtB Protein B (Heavy/Light Ratio ≈ 1) ProtC Protein C (Heavy/Light Ratio > 1) RTK->ProtA Phosphorylation RTK->ProtB No Change ProtA->ProtC Phosphorylation Response Cellular Response ProtC->Response

References

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Erythromycin in Human Plasma by LC-MS/MS using Erythromycin-¹³C,d₃ as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of erythromycin (B1671065) in human plasma.[1][2] The method utilizes Erythromycin-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[1][2][3] A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation, making this method suitable for high-throughput analysis in clinical research and pharmacokinetic studies.[2]

Introduction

Erythromycin is a broad-spectrum macrolide antibiotic widely used for treating various bacterial infections.[3][4] Accurate measurement of erythromycin concentrations in biological matrices, such as plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its inherent high sensitivity, selectivity, and speed.[2]

The use of an appropriate internal standard is critical for reliable quantification in complex biological matrices.[5] Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties closely mimic the analyte, ensuring they co-elute and experience similar ionization effects.[3][6][7] This minimizes variability introduced during sample preparation and analysis.[3][6] Erythromycin-¹³C,d₃ is an ideal internal standard for erythromycin quantification as the combined labeling with both ¹³C and deuterium (B1214612) provides a sufficient mass difference to avoid isotopic crosstalk while maintaining nearly identical chromatographic behavior to the unlabeled analyte.[6] This ensures the most effective compensation for matrix effects and enhances the overall accuracy and robustness of the method.[6]

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erythromycin and Erythromycin-¹³C,d₃ by dissolving the appropriate amount of each standard in methanol to a final concentration of 1 mg/mL.[4] Store at -80°C.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Erythromycin stock solution with a 50:50 acetonitrile:water mixture to create calibration standards.[4]

  • Internal Standard (IS) Working Solution: Dilute the Erythromycin-¹³C,d₃ stock solution with acetonitrile to a final concentration suitable for spiking into samples (e.g., 1 µg/mL).[4]

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples, calibration standards, and quality control (QC) samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 250 µL of acetonitrile containing the Erythromycin-¹³C,d₃ internal standard.[1]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[9]

  • Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new tube.

  • Dilute the supernatant with 5 mM ammonium acetate buffer as needed.[1]

  • Transfer the final sample to an autosampler vial and inject a 20 µL aliquot into the LC-MS/MS system.[1]

G Experimental Workflow for Erythromycin Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 250 µL Acetonitrile with Erythromycin-¹³C,d₃ plasma->add_is vortex1 3. Vortex (1-2 minutes) add_is->vortex1 centrifuge 4. Centrifuge (11,000 rpm, 5 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dilute 6. Dilute with Buffer supernatant->dilute inject 7. Inject 20 µL into LC-MS/MS System dilute->inject chroma 8. Chromatographic Separation (C18 Column) inject->chroma ms_detect 9. MS/MS Detection (MRM Mode) chroma->ms_detect quant 10. Quantify using Analyte/IS Peak Area Ratio ms_detect->quant G Advantages of Erythromycin-¹³C,d₃ as an Internal Standard cluster_properties Key Properties cluster_advantages Analytical Advantages IS Erythromycin-¹³C,d₃ (Internal Standard) prop1 Identical Physicochemical Properties to Analyte IS->prop1 prop2 Co-elutes with Erythromycin IS->prop2 prop3 Distinct Mass (m/z +4) IS->prop3 adv2 Compensates for Sample Preparation Variability prop1->adv2 adv1 Corrects for Matrix Effects prop2->adv1 adv4 Reduces Risk of Isotopic Crosstalk vs. d-only labels prop3->adv4 adv3 Improves Accuracy and Precision adv1->adv3 adv2->adv3 adv4->adv3

References

Application Note: A Robust and Sensitive Method for the Quantification of Erythromycin in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely prescribed for the treatment of various bacterial infections.[1][2] The accurate and reliable quantification of erythromycin concentrations in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of erythromycin in human plasma. The methodology employs a stable isotope-labeled internal standard, Erythromycin-13C,d3, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties.[4][5] The protocol described herein utilizes a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis in clinical and pharmaceutical research.[1]

Principle of the Method

This method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to erythromycin but has a higher molecular weight due to the incorporation of heavy isotopes, is added to the plasma samples.[6] This internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[1][6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, effectively correcting for variations during sample preparation and analysis.[7][8]

Below is a diagram illustrating the logical relationship of using a stable isotope-labeled internal standard for quantification.

Analyte Erythromycin (Analyte) Spiked_Sample Plasma Sample with Analyte and Internal Standard IS This compound (Internal Standard) IS->Spiked_Sample Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spiked_Sample->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Concentration Final Erythromycin Concentration Data_Analysis->Concentration start Start sample_thaw Thaw Plasma Samples, Standards, and QCs start->sample_thaw add_is Add 100 µL of Plasma to Microcentrifuge Tube and Spike with Internal Standard sample_thaw->add_is precipitate Add 300 µL Acetonitrile to Precipitate Proteins add_is->precipitate vortex1 Vortex for 1 Minute precipitate->vortex1 centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness under Nitrogen at 40°C supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute vortex2 Vortex for 1 Minute reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer inject Inject into LC-MS/MS System transfer->inject end End inject->end

References

Application Note: High-Accuracy Quantification of Erythromycin Residues in Veterinary Samples Using Erythromycin-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is extensively used in veterinary medicine to treat and prevent bacterial infections in livestock, poultry, and aquaculture.[1] The persistence of erythromycin residues in food products of animal origin, such as meat, milk, eggs, and honey, poses a significant concern for public health, primarily due to the potential development of antimicrobial resistance.[1][2] To ensure food safety, regulatory bodies worldwide have established maximum residue limits (MRLs) for erythromycin in various food matrices.[1]

This application note presents a robust and sensitive analytical method for the quantitative determination of erythromycin residues in diverse veterinary samples. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes Erythromycin-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it accurately corrects for matrix effects and variations during sample preparation and instrumental analysis, ensuring the highest level of accuracy and precision.[3][4][5][6] Erythromycin-¹³C,d₃ is particularly advantageous over deuterated standards like Erythromycin-d6 as it minimizes the risk of chromatographic separation from the native analyte, a phenomenon known as the deuterium (B1214612) isotope effect.[4]

Principle

The analytical workflow involves the extraction of erythromycin from homogenized tissue or food samples using an acidified organic solvent. The extract then undergoes a clean-up procedure, typically solid-phase extraction (SPE), to remove interfering matrix components.[1] Following clean-up, the sample is concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (Erythromycin) to the internal standard (Erythromycin-¹³C,d₃) in Multiple Reaction Monitoring (MRM) mode.[1]

Materials and Reagents

  • Standards: Erythromycin A (≥95% purity), Erythromycin-¹³C,d₃ (≥98% purity)[1][7]

  • Solvents (LC-MS or HPLC grade): Acetonitrile (B52724), Methanol (B129727), Water (Milli-Q or equivalent), Hexane[1]

  • Reagents: Formic acid, Acetic acid, Ammonium acetate (B1210297), Sodium acetate trihydrate[1]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent[1]

  • Centrifuge Tubes: 50 mL polypropylene (B1209903)

  • Syringe Filters: 0.22 µm

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical method using Erythromycin-¹³C,d₃ as an internal standard across various matrices.

Table 1: LC-MS/MS Parameters for Erythromycin and Erythromycin-¹³C,d₃

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Erythromycin A734.5576.4
Erythromycin-¹³C,d₃738.5580.4
Data sourced from multiple references, specific ions may vary based on instrumentation.[1]

Table 2: Method Performance Characteristics

MatrixLinearity Range (ng/mL)Recovery (%)LOQ (ng/g or ng/mL)
Animal Tissue (Chicken)0.5 - 10087.78 - 104.222.0
Distillers Grains5 - 120083 - >1095.0
Milk (Sheep)24.1 - 400 (µg/kg)>9824.1 (µg/kg)
Eggs0.5 - 10087.78 - 104.222.0
HoneyNot explicitly foundNot explicitly foundNot explicitly found
Performance data is compiled from various studies and represents expected metrics.[2][8][9] Actual performance may vary depending on the specific matrix and instrumentation.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Erythromycin A and Erythromycin-¹³C,d₃ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[1]

  • Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase.[1]

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-¹³C,d₃ intermediate stock solution with 50:50 (v/v) acetonitrile/water.[1]

Sample Preparation (General Protocol for Animal Tissue)
  • Homogenization: Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL internal standard spiking solution to the sample.[1]

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.[1]

  • Defatting (for high-fat matrices): Add 10 mL of hexane (B92381) to the supernatant. Vortex for 1 minute and allow the layers to separate. Discard the upper hexane layer.[1]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Load the extract onto the conditioned cartridge.[1]

    • Wash the cartridge with 5 mL of water.[1]

    • Dry the cartridge under vacuum for 5 minutes.[1]

    • Elute the analytes with 10 mL of acetonitrile.[1]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial.[1]

LC-MS/MS Analysis
  • LC System: A validated HPLC or UHPLC system.[10]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation & Analysis sample Homogenized Sample (2g) spike Spike with Erythromycin-¹³C,d₃ sample->spike extract Extract with Acidified Acetonitrile spike->extract centrifuge1 Centrifuge (10,000 x g) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant defat Defat with Hexane (if needed) supernatant->defat condition Condition SPE Cartridge defat->condition Proceed to SPE load Load Extract condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to Dryness elute->evaporate Proceed to Final Prep reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for the analysis of erythromycin residues.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Outcome erythromycin Erythromycin extraction Extraction erythromycin->extraction Experiences cleanup Clean-up (SPE) erythromycin->cleanup Experiences lc_separation LC Separation erythromycin->lc_separation Experiences ionization MS Ionization erythromycin->ionization Experiences is_13cd3 Erythromycin-¹³C,d₃ is_13cd3->extraction Experiences (Identically) is_13cd3->cleanup Experiences (Identically) is_13cd3->lc_separation Experiences (Identically) is_13cd3->ionization Experiences (Identically) quantification Accurate Quantification extraction->quantification Corrects for variations leading to cleanup->quantification Corrects for variations leading to lc_separation->quantification Corrects for variations leading to ionization->quantification Corrects for variations leading to

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application of Erythromycin-¹³C,d₃ in Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is extensively used in veterinary medicine for the treatment and prevention of bacterial infections in livestock, poultry, and aquaculture.[1] The persistence of erythromycin residues in food products of animal origin, such as meat, milk, eggs, and honey, poses a significant concern for public health, primarily due to the potential development of antimicrobial resistance.[1] To safeguard consumers, regulatory bodies worldwide have established maximum residue limits (MRLs) for erythromycin in various foodstuffs.

Accurate and reliable quantification of erythromycin residues is paramount for enforcing these regulations and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[2] The use of stable isotope-labeled internal standards is crucial for achieving accurate quantification, as they effectively compensate for matrix effects and variations during sample preparation and instrumental analysis.[1][3] Erythromycin-¹³C,d₃ is a stable isotope-labeled internal standard that is increasingly utilized for the robust and precise determination of erythromycin in diverse and complex food matrices.[3][4]

This document provides detailed application notes and protocols for the use of Erythromycin-¹³C,d₃ in food safety testing, intended for researchers, scientists, and professionals in drug development.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach lies in the principle of isotope dilution mass spectrometry. A known quantity of Erythromycin-¹³C,d₃, which is chemically identical to the analyte (erythromycin) but has a different mass due to the incorporated stable isotopes, is added to the sample at the beginning of the extraction process.[5] This "internal standard" experiences the same sample preparation steps and potential losses as the native erythromycin.

During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal response of the analyte to that of the internal standard.[6] This ratio is then used to calculate the concentration of erythromycin in the original sample, effectively correcting for any variations in extraction recovery or instrument response.

Experimental Protocols

The following protocols provide a generalized framework for the analysis of erythromycin in food samples using Erythromycin-¹³C,d₃ as an internal standard. Optimization may be required for specific food matrices.

Materials and Reagents
Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Erythromycin A and Erythromycin-¹³C,d₃ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[1]

  • Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition.[1]

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-¹³C,d₃ intermediate stock solution with 50:50 (v/v) acetonitrile/water.[1]

Sample Preparation

The following is a general procedure that may need to be adapted for different food matrices.

  • Homogenization: Homogenize the food sample (e.g., meat, fish tissue, eggs) to ensure uniformity. For distillers grains, further grinding and sieving may be necessary.[3][6]

  • Extraction:

    • Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

    • Add 100 µL of the 1 µg/mL internal standard spiking solution (Erythromycin-¹³C,d₃).[1]

    • Add 10 mL of acetonitrile containing 1% acetic acid.[1]

    • Vortex vigorously for 1 minute.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube.[1]

  • Defatting (for high-fat matrices like meat and egg yolk):

    • Add 10 mL of hexane (B92381) to the supernatant.[1]

    • Vortex for 1 minute and allow the layers to separate.[1]

    • Discard the upper hexane layer.[1]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Load the extract onto the conditioned cartridge.[1]

    • Wash the cartridge with 5 mL of water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for 5 minutes.[1]

    • Elute the analytes with 10 mL of acetonitrile.[1]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

    • Flow Rate: 0.3 mL/min[1]

    • Injection Volume: 5 µL[1]

    • Gradient: A suitable gradient to ensure separation of erythromycin from matrix components (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions:

      • Erythromycin A: Precursor Ion [M+H]⁺ m/z 734.5 → Product Ion m/z 576.4[7]

      • Erythromycin-¹³C,d₃ (Internal Standard): Precursor Ion [M+H]⁺ m/z 738.5 → Product Ion m/z 580.4[1]

Data Presentation

The following tables summarize the performance characteristics of methods utilizing Erythromycin-¹³C,d₃ for the analysis of erythromycin in various food matrices.

Table 1: LC-MS/MS Method Performance for Erythromycin in Distillers Grains

ParameterValueReference
Lower Level of Interest0.05 µg/g[6]
Upper Level of Interest0.5 µg/g[6]
Accuracy Range83% - >109%[8]
Repeatability (RSDr)< 17%[8]
Reproducibility (RSDR)< 21%[8]

Table 2: Method Performance for Erythromycin in Trout

ParameterValueReference
Spiked Levels1.0 - 20.0 µg/kg[7]
Recovery87.0% - 97.8%[7]
Intra-day RSD< 10%[7]
Inter-day RSD< 5%[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of erythromycin in food samples using Erythromycin-¹³C,d₃.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization spiking Spiking with Erythromycin-¹³C,d₃ homogenization->spiking extraction Solvent Extraction spiking->extraction defatting Defatting (if necessary) extraction->defatting spe Solid-Phase Extraction (SPE) defatting->spe reconstitution Concentration & Reconstitution spe->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing lc_msms->data_processing quantification Quantification data_processing->quantification

General experimental workflow for Erythromycin analysis.
Logical Relationship of Internal Standard

The diagram below outlines the logical relationship and advantages of using Erythromycin-¹³C,d₃ as an internal standard.

logical_relationship erythromycin Erythromycin (Analyte) prop1 Similar Extraction Recovery prop2 Similar Chromatographic Behavior prop3 Similar Ionization Efficiency sample_prep Sample Preparation erythromycin->sample_prep is Erythromycin-¹³C,d₃ (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection correction Correction for Variability ms_detection->correction result Accurate & Precise Quantification correction->result

Advantages of Erythromycin-¹³C,d₃ as an internal standard.

References

Application Notes and Protocols for the Analysis of Macrolide Antibiotic Residues in Honey Using Erythromycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrolide antibiotics are frequently employed in apiculture to prevent and treat bacterial diseases in honeybees.[1][2][3] The potential for these residues to persist in honey raises concerns for human health, including the development of antibiotic resistance.[4] Consequently, robust and sensitive analytical methods are crucial for monitoring macrolide residues in honey to ensure food safety.[5] This document provides a detailed protocol for the determination of macrolide antibiotic residues in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Erythromycin-13C,d3 as an internal standard for accurate quantification.

Principle

This method involves the extraction of macrolide residues from a honey matrix, followed by cleanup and analysis using a highly sensitive and selective LC-MS/MS system. The use of an isotopically labeled internal standard, this compound, compensates for matrix effects and variations in extraction recovery and instrument response, leading to improved accuracy and precision.[5][6]

Experimental Workflow

The overall experimental workflow for the analysis of macrolide residues in honey is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A Weigh Honey Sample B Spike with this compound (Internal Standard) A->B C Add Extraction Solvent B->C D Homogenize (Vortex/Ultrasonication) C->D E Centrifuge D->E Extract F Solid Phase Extraction (SPE) or Dispersive SPE (dSPE) E->F Supernatant G Evaporate & Reconstitute F->G Eluate H LC-MS/MS Analysis G->H Final Extract I Data Processing & Quantification H->I

Figure 1. General workflow for macrolide residue analysis in honey.

Detailed Experimental Protocols

Reagents and Materials
  • Honey sample

  • This compound internal standard (IS) solution (e.g., 20 µg/mL in methanol)[5]

  • Macrolide antibiotic reference standards

  • Methanol (MeOH), HPLC or MS grade

  • Acetonitrile (ACN), HPLC or MS grade

  • Formic acid (FA), analytical grade

  • Water, Milli-Q or equivalent

  • Extraction solvents (e.g., 0.1% formic acid in ACN:H₂O (80:20, v/v), acidified methanol)[5][7]

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, MgSO₄) or SPE cartridges (e.g., Oasis HLB)[7]

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each macrolide standard and the internal standard in methanol. Store at -20°C.[8]

  • Intermediate Solutions (e.g., 10 µg/mL): Prepare intermediate mixed standard solutions and an internal standard working solution by diluting the stock solutions in a suitable solvent (e.g., methanol).[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate mixed standard solution to create a calibration curve.

Sample Preparation Protocol (QuEChERS-based)

This protocol is a generalized procedure based on common QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[5]

  • Weigh 2.0 ± 0.05 g of a homogenized honey sample into a 50 mL centrifuge tube.[5]

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 20 µg/mL solution).[5]

  • Add 10 mL of the extraction solvent (e.g., 0.1% formic acid in ACN:H₂O (80:20, v/v)).[5]

  • Vortex for 15 seconds and then shake for 20 minutes.[5]

  • Add dSPE salts (e.g., 1 g NaCl and 2 g MgSO₄).[5]

  • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[8]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following are general conditions; specific parameters should be optimized for the instrument in use.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10][11]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10] Precursor and product ions for each analyte and the internal standard must be optimized.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of macrolide residues in honey from various studies.

Table 1: Method Validation Parameters for Macrolide Analysis in Honey

AnalyteRecovery (%)Repeatability (RSDr %)Reproducibility (RSDwR %)LOD (µg/kg)LOQ (µg/kg)Reference
Erythromycin85 - 111< 20.6< 26.80.09 - 6.190.29 - 18.77[5][7]
Tylosin81.3 - 99.0< 9.18-0.24 - 0.680.80 - 2.27[5]
Spiramycin67.8 - 106.61.9 - 10.7-< 0.1-[8]
Tilmicosin67.8 - 106.61.9 - 10.7-< 0.1-[8]
Oleandomycin67.8 - 106.61.9 - 10.7-< 0.1-[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for repeatability; RSDwR: Relative Standard Deviation for within-laboratory reproducibility.

Table 2: Linearity of Macrolides in Honey

AnalyteCalibration Range (µg/kg)Correlation Coefficient (r²)Reference
Various Macrolides0.1 - 100> 0.99[8]
15 Antibiotics (including macrolides)-0.9429 - 0.9982[5]

Conclusion

The described methodology provides a robust and reliable framework for the routine analysis of macrolide antibiotic residues in honey. The use of this compound as an internal standard is critical for achieving accurate and precise quantification. The flexibility of the sample preparation and LC-MS/MS parameters allows for adaptation to various laboratory settings and specific analytical needs. Adherence to validated protocols is essential for ensuring the quality and safety of honey products.

References

Application Note: Analysis of Erythromycin in Environmental Water Samples using Isotope Dilution LC-MS/MS with Erythromycin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of erythromycin (B1671065) in various environmental water matrices, including surface water, groundwater, and wastewater. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for researchers, environmental scientists, and analytical laboratories involved in monitoring emerging contaminants in aquatic environments.

Introduction

Erythromycin is a widely used macrolide antibiotic in human and veterinary medicine.[2][3] Its incomplete metabolism and subsequent excretion lead to its presence in wastewater and, consequently, in various water bodies.[3][4] The occurrence of antibiotics like erythromycin in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse ecological effects.[5] Therefore, sensitive and reliable analytical methods are crucial for monitoring its concentration in environmental waters.[6][7]

This application note describes a method based on solid-phase extraction and LC-MS/MS, employing Erythromycin-¹³C,d₃ as an internal standard for accurate quantification. Isotope dilution mass spectrometry is the gold standard for quantitative analysis as the internal standard behaves nearly identically to the analyte of interest during sample preparation and analysis, thus compensating for potential losses and matrix-induced signal suppression or enhancement.[1]

Experimental

Materials and Reagents
  • Erythromycin (analytical standard, >98% purity)

  • Erythromycin-¹³C,d₃ (isotopic standard, >98% purity)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)

  • Glass fiber filters (1 µm pore size)

  • Nylon membrane filters (0.45 µm pore size)

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 2 mg of Erythromycin and Erythromycin-¹³C,d₃ standards individually. Dissolve each in a 20 mL volumetric flask with acetonitrile for Erythromycin-¹³C,d₃ and a 50:50 mixture of acetonitrile and Milli-Q water for Erythromycin.[8] Store these stock solutions at -80°C for up to one year.[8]

  • Working Standard Solutions: Prepare a mixed working standard solution containing both Erythromycin and the internal standard by diluting the stock solutions. A common concentration for the mixed internal standard is 2.5 µg/mL.[8] Calibration standards are prepared by serially diluting a mixed standard of the analytes.[9]

Sample Collection and Preparation
  • Sample Collection: Collect water samples in clean amber glass bottles to prevent photodegradation.

  • Preservation: Store samples at 4°C and analyze as soon as possible.

  • Filtration: Remove suspended solids by filtering the water sample through a 1 µm glass fiber filter.[10]

  • Spiking: To a known volume of the filtered sample (e.g., 500 mL), add a precise amount of the Erythromycin-¹³C,d₃ internal standard solution to achieve a final concentration of 80 ng/L.[10]

Solid-Phase Extraction (SPE) Protocol

The SPE procedure is designed to concentrate the analyte and remove interfering matrix components.

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 10 mL of HPLC-grade water (acidified to pH 2.5 with hydrochloric acid) at a flow rate of 2 mL/min.[10]

  • Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of 1–2 mL/min.[10]

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any remaining interfering substances.[10]

  • Elution: Elute the retained analytes from the cartridge with an appropriate solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[10] Reconstitute the residue in 500 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in methanol and HPLC-grade water, 50:50, v/v).[10]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., Agilent Eclipse Plus-C18, 100 mm × 2.1 mm, 1.8 µm) is suitable for separation.[11]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5.0 mM ammonium formate, pH 3.0) and methanol is commonly employed.[1]

    • Flow Rate: A typical flow rate is appropriate for the column dimensions.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[1][11]

    • Injection Volume: Inject 5-20 µL of the reconstituted sample.[10][11]

  • Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.[1]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor the precursor-to-product ion transitions for both Erythromycin and Erythromycin-¹³C,d₃.[1][11]

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of Erythromycin using an isotopic dilution method.

Table 1: LC-MS/MS Parameters for Erythromycin and Erythromycin-¹³C,d₃

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Erythromycin734.5158.2576.2
Erythromycin-¹³C,d₃ (IS)720.6162.2562.2

(Note: The precursor ion for Erythromycin can vary depending on the adduct formed. The values presented are examples and should be optimized for the specific instrument and conditions used. The provided precursor for the internal standard appears to be for a different labeled form of erythromycin, and should be 738.5 for Erythromycin-¹³C,d₃)

Table 2: Method Detection and Quantification Limits

MatrixMethod Detection Limit (MDL) (ng/L)Method Quantification Limit (MQL) (ng/L)Reference
Surface Water11.5 - 2634 - 77[2]
Wastewater--
Groundwater--

(Note: Data for wastewater and groundwater for this specific method were not available in the provided search results. These values can be determined experimentally.)

Table 3: Recovery Rates

MatrixAnalyteSpiked ConcentrationRecovery (%)Reference
Surface WaterErythromycinVarious>84% (for most macrolides)[2]
Lagoon WastewaterErythromycinVarious50-150%[11]

(Note: Specific recovery data for Erythromycin-¹³C,d₃ was not explicitly detailed in the search results, but it is expected to be similar to the native compound due to its isotopic nature.)

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Environmental Water) Filtration 2. Filtration (1 µm GF Filter) SampleCollection->Filtration Spiking 3. Spiking (Add Erythromycin-¹³C,d₃) Filtration->Spiking Conditioning 4. Cartridge Conditioning (Methanol & Water) Loading 5. Sample Loading Spiking->Loading Conditioning->Loading Washing 6. Cartridge Washing Loading->Washing Elution 7. Analyte Elution Washing->Elution Drying 8. Drying & Reconstitution Elution->Drying LCMS 9. LC-MS/MS Analysis Drying->LCMS Quantification 10. Quantification (Isotope Dilution) LCMS->Quantification Reporting 11. Reporting Quantification->Reporting

References

Application Notes and Protocols for the Quantification of Erythromycin and its Metabolites in Tissues using Erythromycin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely employed in clinical and veterinary medicine. Accurate quantification of erythromycin and its primary metabolites, anhydroerythromycin and N-desmethylerythromycin, in various tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, drug development, and toxicological assessment. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in complex biological matrices. Erythromycin-¹³C,d₃ is the recommended internal standard for the LC-MS/MS quantification of erythromycin, as it co-elutes with the analyte and effectively compensates for matrix effects and variations during sample preparation and analysis, mitigating the potential for chromatographic separation that can be observed with deuterium-labeled standards[1].

These application notes provide detailed protocols for the extraction and quantification of erythromycin and its metabolites from tissue samples using a robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Metabolic Pathway of Erythromycin

Erythromycin undergoes metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, to form N-desmethylerythromycin. In acidic environments, such as the stomach, erythromycin can be degraded to anhydroerythromycin, a microbiologically inactive but pharmacologically significant metabolite known to inhibit CYP3A4[2].

Erythromycin_Metabolism Erythromycin Erythromycin N_desmethylerythromycin N-desmethylerythromycin Erythromycin->N_desmethylerythromycin N-demethylation Anhydroerythromycin Anhydroerythromycin Erythromycin->Anhydroerythromycin Degradation CYP3A4 CYP3A4 (Liver) CYP3A4->Erythromycin Acidic_Conditions Acidic Conditions (e.g., Stomach) Acidic_Conditions->Erythromycin

Caption: Metabolic pathway of Erythromycin.

Experimental Protocols

Materials and Reagents
  • Erythromycin analytical standard

  • Anhydroerythromycin analytical standard

  • N-desmethylerythromycin analytical standard

  • Erythromycin-¹³C,d₃ (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Individually prepare stock solutions of erythromycin, anhydroerythromycin, N-desmethylerythromycin, and Erythromycin-¹³C,d₃ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Erythromycin-¹³C,d₃ primary stock solution in acetonitrile.

Sample Preparation: QuEChERS Extraction

The following protocol is a general guideline for the extraction of erythromycin and its metabolites from animal tissues[3].

QuEChERS_Workflow cluster_0 Sample Preparation cluster_1 Dispersive SPE Cleanup cluster_2 Final Sample Homogenization 1. Homogenize 2g of tissue in a 50 mL centrifuge tube Spiking 2. Spike with Erythromycin-¹³C,d₃ (Internal Standard) Homogenization->Spiking Extraction_Solvent 3. Add 10 mL of 80:20 acetonitrile/water Spiking->Extraction_Solvent Vortex_1 4. Vortex for 1 minute Extraction_Solvent->Vortex_1 Salts 5. Add MgSO₄ and NaCl Vortex_1->Salts Vortex_2 6. Vortex for 1 minute Salts->Vortex_2 Centrifuge_1 7. Centrifuge at 4000 x g for 5 min Vortex_2->Centrifuge_1 Supernatant_Transfer 8. Transfer 1 mL of supernatant Centrifuge_1->Supernatant_Transfer dSPE_Tube 9. Add to dSPE tube (MgSO₄, PSA, C18) Supernatant_Transfer->dSPE_Tube Vortex_3 10. Vortex for 30 seconds dSPE_Tube->Vortex_3 Centrifuge_2 11. Centrifuge at 10,000 x g for 5 min Vortex_3->Centrifuge_2 Dilution 12. Dilute supernatant with water Centrifuge_2->Dilution Filtration 13. Filter through 0.22 µm filter Dilution->Filtration LC_MS_Analysis 14. Inject into LC-MS/MS Filtration->LC_MS_Analysis

Caption: QuEChERS workflow for tissue extraction.

  • Homogenization: Weigh 2.0 g of homogenized tissue (e.g., liver, kidney, muscle) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the Erythromycin-¹³C,d₃ internal standard working solution to all samples, calibrators, and quality controls.

  • Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) to the tube. Vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and vortex for another minute.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Sample Dilution and Filtration: Transfer an aliquot of the cleaned supernatant and dilute with an equal volume of water. Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor and product ions for each analyte and the internal standard should be optimized by direct infusion. Representative transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Erythromycin734.5158.2
Anhydroerythromycin716.5158.2
N-desmethylerythromycin720.5158.2
Erythromycin-¹³C,d₃ (IS) 738.5 162.2

Data Presentation

The following tables summarize representative quantitative data for erythromycin and its metabolites in various tissues. It is important to note that concentrations can vary significantly based on dosage, time after administration, and the specific animal model.

Table 1: Erythromycin and Anhydroerythromycin Concentrations in Various Tissues

TissueSpeciesErythromycin Concentration (ng/g or ng/mL)Anhydroerythromycin Concentration (ng/g or ng/mL)Reference
Muscle (interstitial space)Human~100 - 400~100 - 300[2]
Subcutaneous Adipose Tissue (interstitial space)Human~100 - 300~100 - 300[2]
White Blood CellsHuman~4000 - 12000~1000 - 4000[2]
LiverChickenNot specifiedNot specified[3][4]
KidneyChickenNot specifiedNot specified[3]
MuscleChickenNot specifiedNot specified[3]
LiverBovineLOQ: 50 µg/kgNot reported[5]
KidneyBovineLOQ: 80 µg/kgNot reported[5]
MuscleBovineLOQ: 50 µg/kgNot reported[5]

LOQ: Limit of Quantification

Table 2: Method Performance Parameters

ParameterValueReference
Linearity Range (Plasma) 4.00 - 2000 ng/mL (Erythromycin)[2]
4.02 - 2006 ng/mL (Anhydroerythromycin)[2]
Intra-day Precision (Plasma) 0.8 - 4.6% (Erythromycin)[2]
2.2 - 5.9% (Anhydroerythromycin)[2]
Inter-day Precision (Plasma) 2.5 - 3.5% (Erythromycin)[2]
6.0 - 8.7% (Anhydroerythromycin)[2]
Recovery (Chicken Tissues) 87.78 - 104.22%[3]

Conclusion

The described methodology provides a robust and reliable framework for the quantification of erythromycin and its key metabolites in various tissue matrices. The use of Erythromycin-¹³C,d₃ as an internal standard is critical for ensuring data accuracy and precision. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

Application Note: High-Throughput CYP3A4 Inhibition Assays Using Erythromycin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a vast array of xenobiotics. Inhibition of CYP3A4 is a major cause of drug-drug interactions (DDI), making the assessment of a new chemical entity's (NCE) inhibitory potential a cornerstone of preclinical drug development.[1][2][3] Erythromycin (B1671065) is a well-characterized mechanism-based inhibitor of CYP3A4, where the enzyme metabolizes it to a nitrosoalkane intermediate that forms a stable, inactive complex with the heme iron of the cytochrome P450.[4] This application note provides a detailed protocol for an in vitro CYP3A4 inhibition assay using erythromycin as a probe substrate and its stable isotope-labeled counterpart, Erythromycin-¹³C,d₃, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS) like Erythromycin-¹³C,d₃ is crucial for robust and reliable bioanalytical methods.[5] SIL-IS co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction and ionization. This allows for effective compensation for matrix effects and variability in sample recovery, leading to highly accurate and precise quantification.[6][7][8]

Principle of the Assay

This assay quantifies the activity of CYP3A4 by measuring the formation of its primary metabolite from erythromycin, N-desmethylerythromycin. The inhibitory potential of a test compound is determined by measuring the reduction in the formation of this metabolite in the presence of the test compound. Erythromycin-¹³C,d₃ is added to the samples after the reaction is quenched to serve as an internal standard for the quantification of the remaining erythromycin, allowing for the calculation of substrate depletion.

Materials and Reagents

  • Human Liver Microsomes (HLM)

  • Erythromycin

  • Erythromycin-¹³C,d₃ (Internal Standard)

  • Test Compound

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid

  • 96-well plates

  • LC-MS/MS system

Experimental Protocols

Preparation of Solutions
  • Erythromycin Stock Solution (10 mM): Dissolve an appropriate amount of erythromycin in a suitable solvent (e.g., DMSO).

  • Erythromycin Working Solution (for Km determination): Prepare serial dilutions of the erythromycin stock solution in potassium phosphate buffer to achieve a final concentration range suitable for determining the Michaelis-Menten constant (Km).

  • Erythromycin Working Solution (for inhibition assay): Prepare a solution of erythromycin in potassium phosphate buffer at a concentration close to its Km value (e.g., 50 µM).[9]

  • Erythromycin-¹³C,d₃ Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Erythromycin-¹³C,d₃ stock solution in 50:50 acetonitrile:water.[9]

  • Test Compound Stock Solution (10 mM): Dissolve the test compound in a suitable solvent (e.g., DMSO, final concentration in the incubation should be ≤ 0.5%).[9]

  • Test Compound Working Solutions: Prepare serial dilutions of the test compound stock solution in potassium phosphate buffer to achieve a range of desired concentrations for IC₅₀ determination.

  • HLM Suspension: Dilute the HLM stock in cold potassium phosphate buffer to achieve the desired final protein concentration (e.g., 0.2 mg/mL).[9]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

In Vitro CYP3A4 Inhibition Assay Procedure
  • In a 96-well plate, add potassium phosphate buffer, the HLM suspension, and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 5 minutes to allow the test compound to interact with the microsomes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of erythromycin (at a concentration near its Km) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes).[9] The incubation time should be optimized to ensure linear metabolite formation.

  • Terminate the reaction by adding ice-cold acetonitrile (containing the Erythromycin-¹³C,d₃ internal standard). This step also serves to precipitate the microsomal proteins.

  • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of erythromycin and its metabolite is performed using a validated LC-MS/MS method.

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B 0.1% Formic acid in acetonitrile[9]
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions[9]
Flow Rate 0.4 mL/min[9]
Column Temperature 40 °C[9]
Ionization Mode Electrospray Ionization (ESI) Positive[9]
MS/MS Transitions See Table 2

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Erythromycin734.5576.4[9]
Erythromycin-¹³C,d₃738.5580.4[9]
N-desmethylerythromycin720.5158.1
Data Analysis
  • Quantify the amount of erythromycin remaining in each sample by calculating the peak area ratio of erythromycin to the Erythromycin-¹³C,d₃ internal standard.

  • Construct a calibration curve using known concentrations of erythromycin.

  • Determine the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Mechanism of CYP3A4 Inhibition by Erythromycin

CYP3A4_Inhibition Erythromycin Erythromycin CYP3A4_Active Active CYP3A4 (Fe³⁺) Erythromycin->CYP3A4_Active Binds to Active Site Metabolite N-desmethyl- erythromycin CYP3A4_Active->Metabolite N-demethylation Nitrosoalkane Nitrosoalkane Metabolite-Intermediate CYP3A4_Active->Nitrosoalkane Further Oxidation NADPH NADPH NADPH->CYP3A4_Active CYP3A4_Inactive Inactive MIC (Fe²⁺-Nitrosoalkane) Nitrosoalkane->CYP3A4_Inactive Covalently Binds to Heme Iron

Caption: Mechanism-based inhibition of CYP3A4 by erythromycin.

Experimental Workflow for CYP3A4 Inhibition Assay

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Prep_Solutions Prepare Reagents: HLM, Buffers, Substrate, Test Compounds, IS Add_Reagents Add HLM, Buffer, & Test Compound to Plate Prep_Solutions->Add_Reagents Preincubation Pre-incubate at 37°C Add_Reagents->Preincubation Start_Reaction Initiate with Erythromycin & NADPH System Preincubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Quench Terminate Reaction with ACN containing IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data_Analysis Data Analysis: Calculate % Inhibition, Determine IC₅₀ LCMS->Data_Analysis

References

Application Notes and Protocols for Erythromycin-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Erythromycin (B1671065) for analysis using Erythromycin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, ensuring high accuracy and precision by compensating for variations in sample processing and matrix effects.[1][2][3][4]

Introduction

Erythromycin is a widely used macrolide antibiotic.[4][5] Accurate quantification of erythromycin in biological matrices is essential for pharmacokinetic (PK), toxicokinetic, and drug metabolism (DMPK) studies.[5][6][7] this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[8] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in the mass spectrometer.[1][8]

This guide details common sample preparation techniques, including liquid-liquid extraction (LLE), protein precipitation, and solid-phase extraction (SPE), providing comprehensive protocols and performance data.

Quantitative Performance Data

The following tables summarize the validation parameters for erythromycin analysis using a stable isotope-labeled internal standard. The data, compiled from various sources, provides an overview of the expected performance of the methods described.

Table 1: Method Performance Characteristics for Erythromycin Analysis

Validation ParameterPerformance MetricMatrixReference
Linearity (Correlation Coefficient, r²) >0.995 to 1.000Human Plasma[9][10]
Lower Limit of Quantification (LLOQ) 0.5 ng/mLHuman Plasma[1][10]
Accuracy (% Bias or % Recovery) Within ±15%Human Plasma[1]
87.78–104.22%Chicken Tissues & Eggs[9][11]
88-105% (QC Samples)Human Plasma[10]
Precision (RSD) < 7.10% (Intra-day & Inter-day)Chicken Tissues & Eggs[9]
≤20%Distillers Grains[9]

Note: Data may be representative of methods using closely related stable isotope-labeled internal standards for erythromycin.

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

LLE is a common and robust method for extracting erythromycin from plasma samples.[5][6][12]

Materials:

  • Human plasma (collected with EDTA)

  • This compound internal standard working solution (e.g., in methanol (B129727) or acetonitrile)

  • Methyl tert-butyl ether (MTBE)[6][12][13]

  • 0.1 M Sodium Carbonate or 1M Sodium Hydroxide (B78521) (for alkalinization)[12][13]

  • Nitrogen gas supply

  • Water bath (40°C)

  • Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid)[6]

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 200-500 µL of the plasma sample into a clean polypropylene (B1209903) tube.[6][12]

  • Add a specified volume (e.g., 20-50 µL) of the this compound internal standard working solution.[6][12][13]

  • Vortex briefly to mix.

  • Alkalinize the sample by adding a small volume (e.g., 50-100 µL) of a basic solution like 0.1 M sodium carbonate or 1M sodium hydroxide to adjust the pH.[12][13]

  • Add 1-3 mL of MTBE.[6][12]

  • Vortex vigorously for 1-5 minutes to ensure thorough extraction.[6][12]

  • Centrifuge the samples at approximately 4,000-10,000 x g for 5-10 minutes to separate the layers.[6][12][13]

  • Carefully transfer the upper organic layer to a new clean tube.[6][13]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6][12]

  • Reconstitute the residue in 200 µL of the mobile phase or a suitable reconstitution solution.[6][12]

  • Vortex to dissolve the residue completely.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Protocol 2: Protein Precipitation (PPT) from Human Plasma

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[4]

Materials:

  • Human plasma

  • This compound internal standard working solution (prepared in acetonitrile)

  • Acetonitrile (HPLC grade)[1][2]

  • Microcentrifuge tubes

  • Centrifuge capable of 10,000 x g or higher

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.[1][2]

  • Add 20 µL of the this compound internal standard working solution.[1]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1][2][8]

  • Vortex the mixture vigorously for 1-2 minutes.[1][8]

  • Centrifuge the sample at 10,000-13,000 rpm for 10 minutes at 4°C.[1][2]

  • Transfer the supernatant to a clean tube.

  • The supernatant can either be diluted with a buffer and injected directly or evaporated to dryness and reconstituted in the mobile phase.[1][4]

    • For evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][2]

    • Reconstitute the residue in 100 µL of the mobile phase.[1][2]

  • Transfer the final sample for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Distillers Grains

This protocol is adapted for a more complex matrix and involves a cleanup step using an SPE cartridge.[14]

Materials:

  • Homogenized distillers grains sample

  • This compound internal standard solution

  • Extraction solvent (e.g., Acetonitrile/buffer mixture)

  • Hexane (B92381)

  • SPE Cartridges (e.g., Oasis HLB)[14]

  • Conditioning solvents (e.g., Acetonitrile, Water)[14]

  • Elution solvent (e.g., Ethanol (B145695)/Acetonitrile mixture)[15]

  • Nitrogen gas supply

  • Reconstitution solution (e.g., 80:20 water:acetonitrile)[14]

Procedure:

  • Weigh an appropriate amount of the homogenized sample.

  • Add the this compound internal standard.

  • Add the extraction solvent, vortex, and centrifuge.

  • Dilute the combined extract with water and wash with hexane to remove non-polar interferences.[14]

  • SPE Cleanup:

    • Condition the SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of water.[14]

    • Load 5 mL of the aqueous sample extract onto the cartridge.[14]

    • Wash the cartridge (e.g., with 5% ethanol in water).[15]

    • Elute the analytes with an appropriate solvent (e.g., 50:50 ethanol:acetonitrile).[15]

  • Evaporate the eluate to approximately 50 µL under nitrogen at 40°C.[14]

  • Reconstitute with 200 µL of the reconstitution solution.[14]

  • Vortex and centrifuge at 15,000 rcf for 15 minutes at 4°C.[14]

  • Transfer the supernatant to an autosampler vial for analysis.[14]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

LLE_Workflow start Start: Plasma Sample (200-500 µL) add_is Add Internal Standard (this compound) start->add_is alkalinize Alkalinize Sample (e.g., 0.1M Na₂CO₃) add_is->alkalinize add_mtbe Add Extraction Solvent (1-3 mL MTBE) alkalinize->add_mtbe vortex Vortex (1-5 min) add_mtbe->vortex centrifuge Centrifuge (4,000-10,000 x g, 5-10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile start->add_is add_acn Add Cold Acetonitrile (300 µL) to Precipitate Proteins add_is->add_acn vortex Vortex (1-2 min) add_acn->vortex centrifuge Centrifuge (≥10,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer process Dilute for Injection OR Evaporate & Reconstitute transfer->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for Protein Precipitation (PPT).

SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation start Start: Complex Matrix (e.g., Distillers Grains) add_is Add Internal Standard start->add_is extract Solvent Extraction add_is->extract cleanup Hexane Wash (Cleanup) extract->cleanup condition Condition Cartridge (ACN, Water) cleanup->condition load Load Sample Extract condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge Centrifuge reconstitute->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Erythromycin in Biological Matrices using Erythromycin-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erythromycin (B1671065) is a macrolide antibiotic widely utilized in clinical and research settings. Accurate quantification of erythromycin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of erythromycin from complex biological matrices. The use of a stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing and analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for use with Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which offer excellent recovery and cleanup for a broad range of compounds, including macrolide antibiotics.

Quantitative Data Summary

The following table summarizes typical performance metrics for the solid-phase extraction of erythromycin from various biological matrices. These values are compiled from multiple studies and represent expected performance.

ParameterMatrixRecovery Rate (%)RSD (%)Linearity (r²)
Erythromycin Human Plasma85 - 105%< 15%> 0.995
Chicken Tissue & Eggs87.78 – 104.22%[1]< 7.10%[1]> 0.99
Distillers Grains80 - 120%[1]≤ 20%[1]> 0.99
Milk97.42 ± 4.77%[2]< 10%> 0.998

Note: Recovery rates and precision can vary depending on the specific matrix, concentration levels, and laboratory conditions.

Experimental Protocol: Solid-Phase Extraction of Erythromycin

This protocol is designed for the extraction of erythromycin from a biological matrix (e.g., plasma) using Oasis HLB SPE cartridges.

1. Materials and Reagents:

  • SPE Cartridge: Oasis HLB (60 mg, 3 mL) or similar polymeric reversed-phase sorbent.

  • Erythromycin Analytical Standard: Purity > 98%.

  • Erythromycin-¹³C,d₃ Internal Standard (IS): Isotopic purity > 99%.

  • Solvents:

  • Biological Matrix: e.g., Human Plasma (EDTA).

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex Mixer

    • Nitrogen Evaporation System

    • Analytical Balance

    • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Erythromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of erythromycin standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythromycin-¹³C,d₃ and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the erythromycin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for sample spiking.

3. Sample Preparation:

  • Thaw biological samples (e.g., plasma) and standards to room temperature.

  • For each sample, aliquot 500 µL of the matrix into a microcentrifuge tube.

  • Spike each sample (except for the blank) with 50 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 500 µL of 4% phosphoric acid to the sample, vortex for 30 seconds. This step helps in protein precipitation and pH adjustment.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

4. Solid-Phase Extraction Procedure:

The following steps are to be performed using an SPE vacuum manifold.

  • Conditioning: Condition the Oasis HLB cartridge by passing 2 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of ultrapure water. Do not allow the sorbent to dry.

  • Loading: Load the prepared sample supernatant (from step 3.6) onto the conditioned and equilibrated SPE cartridge at a low flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.

    • Follow with a wash of 2 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the erythromycin and the internal standard from the cartridge with 2 mL of methanol into a clean collection tube. Some protocols may suggest using acetonitrile or a methanol mixture with a small percentage of ammonium hydroxide (e.g., 2%) to improve the recovery of basic compounds like erythromycin.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Visualizations

Experimental Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction Processing Sample 1. Aliquot 500 µL Biological Matrix Spike_IS 2. Spike with 50 µL Erythromycin-¹³C,d₃ IS Sample->Spike_IS Precipitate 3. Add 500 µL 4% H₃PO₄ & Vortex Spike_IS->Precipitate Centrifuge 4. Centrifuge (10,000 x g, 5 min) Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 8. Load Supernatant Supernatant->Load Condition 6. Condition (2 mL Methanol) Equilibrate 7. Equilibrate (2 mL Water) Wash1 9. Wash (2 mL Water) Wash2 10. Wash (2 mL 20% Methanol) Elute 11. Elute (2 mL Methanol) Dry 12. Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute 13. Reconstitute (200 µL Mobile Phase) Dry->Reconstitute Analyze 14. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for SPE of Erythromycin.

References

Designing Pharmacokinetic Studies with Erythromycin-13C,d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a widely used macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] To optimize dosing regimens and ensure therapeutic efficacy, a thorough understanding of its pharmacokinetic profile is crucial.[2] The use of stable isotope-labeled compounds, such as Erythromycin-¹³C,d₃, has become the gold standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][] This stable isotope-labeled version of erythromycin, where some carbon and hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its use allows for highly accurate and precise measurements of erythromycin concentrations in biological matrices by correcting for variability during sample preparation and analysis.[4][6]

This document provides detailed application notes and protocols for designing and conducting pharmacokinetic studies using Erythromycin-¹³C,d₃. It is intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical development of pharmaceuticals.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of Erythromycin-¹³C,d₃ in pharmacokinetic studies.

Table 1: Physicochemical Properties of Erythromycin and its Labeled Analog

PropertyErythromycinErythromycin-¹³C,d₃Reference(s)
Molecular FormulaC₃₇H₆₇NO₁₃C₃₆¹³CH₆₄D₃NO₁₃[7]
Molecular Weight733.93 g/mol 737.94 g/mol [7]
Isotopic PurityN/A¹³C: 99%, D: 98%[7]

Table 2: Typical Pharmacokinetic Parameters of Erythromycin

ParameterValueSpeciesRoute of AdministrationReference(s)
Elimination Half-life (t½)1.5 - 2.0 hoursHumanOral[8]
0.75 ± 0.09 hoursCatIntravenous[9]
Time to Peak Plasma Concentration (Tmax)4 hours (with food)HumanOral[10][11]
1.22 ± 0.67 hoursCatIntramuscular[9]
Apparent Volume of Distribution (Vz)2.34 ± 1.76 L/kgCatIntravenous[9]
Total Body Clearance (Clt)2.10 ± 1.37 L/h·kgCatIntravenous[9]

Table 3: Typical Validation Parameters for LC-MS/MS Method for Erythromycin in Human Plasma using Erythromycin-¹³C,d₃ as an Internal Standard

ParameterTypical ValueReference(s)
Linearity Range0.5 - 500 ng/mL[12]
Limit of Detection (LOD)0.024 µg/mL[9]
Limit of Quantification (LOQ)0.048 µg/mL[9]
Inter-assay Coefficient of Variation6.68%[9]
Intra-assay Coefficient of Variation5.75%[9]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Erythromycin in Healthy Volunteers

This protocol outlines a single-dose, open-label pharmacokinetic study in healthy adult volunteers to characterize the plasma concentration-time profile of erythromycin.[2]

1. Study Population:

  • Healthy adult male and female volunteers, aged 18-45 years.

  • Subjects should have no history of clinically significant medical conditions and should provide informed consent.

2. Dosage and Administration:

  • Subjects should fast for at least 10 hours overnight prior to dosing.[2]

  • Administer a single oral dose of Erythromycin (e.g., 400 mg) with 240 mL of water.[2] For studies investigating absolute bioavailability, a co-administration of a micro-dose of Erythromycin-¹³C,d₃ can be employed.[]

3. Sample Collection:

  • Collect venous blood samples (approximately 5 mL) into K₂EDTA tubes at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[2]

  • Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.[2]

  • Transfer the plasma into labeled cryovials and store immediately at -80°C until analysis.[2]

4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.[2]

  • To 100 µL of plasma, add 25 µL of the Erythromycin-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL).[4]

  • Vortex briefly to mix.[4]

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4]

  • Vortex for 2 minutes to ensure thorough mixing.[4]

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer to a clean tube.[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[4]

5. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) formate, pH 3.0).[6][12]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).[12]

  • Column Temperature: 40°C.[12]

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[6]

  • MS/MS Transitions:

    • Erythromycin: m/z 734.5 -> 576.4[12]

    • Erythromycin-¹³C,d₃: m/z 738.5 -> 580.4[12]

6. Data Analysis:

  • Quantify erythromycin concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve.[12]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

Protocol 2: In Vitro CYP3A4 Inhibition Assay

This protocol describes a method to assess the potential of a test compound to inhibit cytochrome P450 3A4 (CYP3A4) activity using erythromycin as a probe substrate.[12] Erythromycin is a known inhibitor of CYP3A4.[10][13]

1. Materials and Reagents:

  • Human liver microsomes (HLM).[12]

  • Erythromycin (substrate).[12]

  • Test compound (potential inhibitor).

  • NADPH regenerating system.[12]

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).[12]

  • Acetonitrile.[12]

  • Erythromycin-¹³C,d₃ (for use as an internal standard in the analytical method for the metabolite).

2. Incubation:

  • Pre-incubate HLM, erythromycin, and the test compound (at various concentrations) in potassium phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

3. Sample Analysis:

  • Analyze the formation of the major metabolite of erythromycin, N-demethylerythromycin, using a validated LC-MS/MS method.[14]

  • Use Erythromycin-¹³C,d₃ as the internal standard for the quantification of erythromycin and its metabolite.

4. Data Analysis:

  • Calculate the percent inhibition of erythromycin N-demethylation at each concentration of the test compound relative to a vehicle control.[12]

  • Determine the IC₅₀ value by fitting the data to a suitable model.[12]

Mandatory Visualizations

G cluster_0 Sample Collection & Processing cluster_1 Sample Preparation (LLE) cluster_2 Analysis & Data Interpretation subject Healthy Volunteer Receives Oral Dose of Erythromycin blood_sample Collect Venous Blood Samples (Predetermined Time Points) subject->blood_sample centrifuge Centrifuge Blood (1500 x g, 10 min, 4°C) blood_sample->centrifuge plasma Separate and Store Plasma (-80°C) centrifuge->plasma thaw Thaw Plasma Sample plasma->thaw add_is Add Erythromycin-¹³C,d₃ (Internal Standard) thaw->add_is add_solvent Add MTBE (Extraction Solvent) add_is->add_solvent vortex_centrifuge Vortex and Centrifuge add_solvent->vortex_centrifuge separate_evaporate Separate Organic Layer and Evaporate to Dryness vortex_centrifuge->separate_evaporate reconstitute Reconstitute in Mobile Phase separate_evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantification Quantify Erythromycin (Peak Area Ratio) lcms->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) quantification->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of Erythromycin.

G cluster_0 Erythromycin Metabolism cluster_1 Drug-Drug Interaction Potential Erythromycin Erythromycin Metabolite N-demethylerythromycin (Major Metabolite) Erythromycin->Metabolite N-demethylation CYP3A4 CYP3A4 (Liver & Intestine) Erythromycin->CYP3A4 Inhibition CYP3A4->Metabolite OtherDrugs Co-administered Drugs (e.g., Statins, Warfarin) CYP3A4->OtherDrugs Inhibition of Metabolism Metabolism Metabolism of Other Drugs CYP3A4->Metabolism OtherDrugs->Metabolism Toxicity Increased Plasma Concentration & Potential for Toxicity Metabolism->Toxicity

References

Application Notes and Protocols: Erythromycin-13C,d3 for Metabolic Flux Analysis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as ¹³C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways.[1][2] This document provides detailed application notes and protocols for the conceptual use of Erythromycin-¹³C,d₃ in metabolic flux analysis, particularly focusing on microorganisms that produce this antibiotic, such as Saccharopolyspora erythraea.

While ¹³C-MFA typically employs labeled precursors (e.g., glucose, amino acids) to map the biosynthesis of a target molecule, the use of a labeled final product like Erythromycin-¹³C,d₃ presents a unique application.[3] It can be utilized in studies to investigate:

  • Erythromycin (B1671065) degradation and modification pathways: Tracking the catabolism or biotransformation of erythromycin by the producing organism or other microbes.

  • Isotopic dilution studies: Quantifying the de novo biosynthesis of erythromycin in the presence of an external, labeled standard.

  • Drug transport and efflux mechanisms: Monitoring the movement of erythromycin across cellular membranes.

These notes provide a framework for designing and executing such experiments.

Data Presentation

The following tables summarize representative quantitative data from metabolic flux analysis studies on erythromycin-producing microorganisms. While these studies did not specifically use Erythromycin-¹³C,d₃ as a tracer, they provide context for the expected metabolic flux distributions.

Table 1: Metabolic Fluxes in Wild-Type vs. Engineered Saccharopolyspora erythraea

Metabolic PathwayWild-Type Strain (Relative Flux)Engineered Strain (Relative Flux)Reference
Pentose Phosphate Pathway100200
Glycolysis100110[4]
TCA Cycle10080
Propionyl-CoA to Methylmalonyl-CoA100150[5]
Erythromycin Production100145[6]

Table 2: Specific Production Rates and Titers with Varied Nutrient Feeding

ConditionErythromycin Titer (mg/L)Specific Production Rate (mmol/gDCW/h)Reference
Standard Feed786.610.0057[7]
Optimized Propanol (B110389) Feed1311.10.008[7]
Ammonium Sulfate Supplementation1125.66Not Reported[7]

Mandatory Visualization

Erythromycin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of erythromycin A, the target pathway for metabolic flux analysis.

Erythromycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (DEBS) cluster_post_pks Post-PKS Modification cluster_sugars Sugar Biosynthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA DEBS1 DEBS1 (eryAI) Methylmalonyl_CoA->DEBS1 eryA Glucose Glucose Propionate Propionate Glucose->Propionate TDP_mycarose TDP-L-mycarose Glucose->TDP_mycarose eryB TDP_desosamine TDP-D-desosamine Glucose->TDP_desosamine eryC Propionate->Propionyl_CoA DEBS2 DEBS2 (eryAII) DEBS1->DEBS2 eryA DEBS3 DEBS3 (eryAIII) DEBS2->DEBS3 eryA dEB 6-deoxyerythronolide B (6-dEB) DEBS3->dEB eryA EB Erythronolide B (EB) dEB->EB eryF (P450) MEB 3-O-mycarosylerythronolide B (MEB) EB->MEB eryB Erythromycin_D Erythromycin D MEB->Erythromycin_D eryC Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C eryK Erythromycin_A Erythromycin A Erythromycin_B->Erythromycin_A eryG Erythromycin_C->Erythromycin_A TDP_mycarose->MEB TDP_desosamine->Erythromycin_D

Caption: Biosynthesis pathway of Erythromycin A.

Experimental Workflow for ¹³C-MFA

This diagram outlines a general workflow for conducting a ¹³C-metabolic flux analysis experiment.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Strain_Cultivation 1. Strain Cultivation (e.g., S. erythraea) Isotope_Labeling 2. Isotope Labeling (e.g., with ¹³C-glucose or Erythromycin-¹³C,d₃) Strain_Cultivation->Isotope_Labeling Sampling 3. Quenching & Sampling at Metabolic Steady State Isotope_Labeling->Sampling Metabolite_Extraction 4. Metabolite Extraction Sampling->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 6. Mass Isotopomer Distribution (MID) Analysis LC_MS_Analysis->Data_Processing Flux_Calculation 8. Flux Estimation & Statistical Analysis Data_Processing->Flux_Calculation Metabolic_Model 7. Metabolic Network Model Construction Metabolic_Model->Flux_Calculation Results 9. Flux Map & Interpretation Flux_Calculation->Results

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

Culture Preparation and Isotope Labeling

This protocol describes the cultivation of an erythromycin-producing microorganism and the introduction of the stable isotope tracer.

Materials:

  • Erythromycin-producing microbial strain (e.g., Saccharopolyspora erythraea)

  • Defined fermentation medium

  • Erythromycin-¹³C,d₃ (or other ¹³C-labeled precursor like [1-¹³C]glucose)

  • Shake flasks or bioreactor

  • Incubator shaker or bioreactor controller

Procedure:

  • Prepare a seed culture of the microorganism in a suitable growth medium.

  • Inoculate the main culture in a defined fermentation medium. For precursor labeling, the primary carbon source should be the ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[3]

  • For studies involving Erythromycin-¹³C,d₃, add the labeled compound to the culture at a known concentration during the desired growth phase (e.g., mid-exponential or stationary phase).

  • Maintain the culture under controlled conditions (temperature, pH, aeration) to achieve a metabolic steady state.[1]

  • Monitor cell growth (e.g., by measuring optical density) and substrate consumption/product formation (e.g., by HPLC).

Metabolite Quenching and Extraction

This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 60% methanol (B129727) at -40°C)

  • Extraction solvent (e.g., acetonitrile (B52724):methanol:water, 40:40:20, at -20°C)

  • Centrifuge capable of low-temperature operation

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapidly withdraw a known volume of cell culture and immediately quench it in a cold quenching solution to halt metabolic activity.

  • Centrifuge the quenched cell suspension at low temperature (e.g., -9°C, 5000 x g, 5 min) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g, 10 min, 4°C) to remove cell debris.[8]

  • Transfer the supernatant containing the metabolites to a new tube.

  • Evaporate the solvent to dryness using a lyophilizer or vacuum concentrator.

  • Store the dried metabolite extract at -80°C until analysis.

LC-MS/MS Analysis for Mass Isotopomer Distribution

This protocol outlines the analysis of the isotopic labeling patterns of metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Appropriate LC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Reconstitute the dried metabolite extract in a small volume of reconstitution solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate the metabolites using a suitable chromatographic gradient.

  • Detect the metabolites using the mass spectrometer in either full scan mode or by selected reaction monitoring (SRM) to quantify the mass isotopomer distributions of key metabolites.

  • For Erythromycin-¹³C,d₃ and its potential downstream products, develop specific SRM transitions.

  • Analyze the raw data to determine the relative abundance of each mass isotopomer for the metabolites of interest. This data is crucial for flux calculations.[3]

Computational Flux Analysis

The final step involves using the experimental data to calculate intracellular fluxes using specialized software.

Procedure:

  • Construct a stoichiometric model of the relevant metabolic pathways of the microorganism.[9]

  • Input the measured extracellular rates (substrate uptake, product secretion) and the mass isotopomer distribution data into a flux analysis software package (e.g., INCA, Metran, 13CFLUX2).[10][11]

  • The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-simulated labeling patterns.[9]

  • Perform a statistical analysis to evaluate the goodness-of-fit of the flux map and to determine the confidence intervals of the estimated fluxes.[10]

References

Application Note: Quantification of Erythromycin in Distillers Grains Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Distillers grains, a co-product of ethanol (B145695) production, are widely used as a protein-rich feed supplement for livestock.[1] During the fermentation process, antibiotics like erythromycin (B1671065) may be used to control bacterial growth, leading to potential residues in the final distillers grains product.[1][2] Monitoring the levels of these antibiotic residues is crucial for ensuring food safety, preventing the development of antimicrobial resistance, and meeting regulatory requirements.[3][4] This application note provides a detailed protocol for the quantification of erythromycin in complex matrices such as distillers grains using a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

The complexity of the distillers grains matrix necessitates an efficient sample preparation procedure to remove interfering substances and enrich the analyte of interest.[7][8][9] This protocol employs a solid-phase extraction (SPE) cleanup step following an initial solvent extraction, a widely accepted and effective approach for such matrices.[2][3][4][5] The use of an isotopically labeled internal standard is also incorporated to enhance the accuracy and precision of quantification by correcting for matrix effects.[5][10]

Experimental Protocols

This section details the methodologies for sample preparation, standard solution preparation, and instrumental analysis for the quantification of erythromycin in distillers grains.

1. Materials and Reagents

  • Erythromycin analytical standard

  • Erythromycin-(N-methyl-13C, d3) internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, deionized

  • Formic acid, 99%

  • Ammonium formate

  • Oasis HLB SPE cartridges

  • Distillers grains (blank and samples)

2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of erythromycin analytical standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Erythromycin-(N-methyl-13C, d3) in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a mixture of water and acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 1 µg/mL.

3. Sample Preparation

  • Homogenization: Homogenize the distillers grains sample to ensure uniformity.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking with Internal Standard: Add a known amount (e.g., 50 µL) of the 1 µg/mL internal standard spiking solution to the sample.

  • Extraction:

    • Add 20 mL of acetonitrile to the centrifuge tube.

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the erythromycin and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve good separation of erythromycin from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for erythromycin and its internal standard. For erythromycin, a common transition is m/z 734.4 → 576.2.[6][12][13]

Data Presentation

The quantitative performance of the method should be thoroughly validated.[14][15] Key validation parameters are summarized in the table below.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1.0 µg/kg
Limit of Quantification (LOQ) 3.0 µg/kg
Recovery (%) 92 - 105%
Precision (RSD%) < 10%
Matrix Effect (%) 85 - 110%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_final_prep Final Preparation cluster_analysis Analysis Sample Distillers Grains Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing (5g) Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Solvent Extraction (Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE_Load Load Supernatant Collect->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporation to Dryness SPE_Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Syringe Filtration Reconstitute->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the quantification of erythromycin in distillers grains.

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of erythromycin in the complex matrix of distillers grains. The detailed sample preparation protocol, including solid-phase extraction, is effective in minimizing matrix interference, thereby ensuring accurate and precise results. The validation of this method demonstrates its suitability for routine monitoring of erythromycin residues in animal feed, contributing to overall food safety and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity with Erythromycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal for my this compound internal standard. What are the most common causes?

A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include suboptimal mass spectrometer settings, degradation of the internal standard, inefficient sample extraction, and ion suppression due to matrix effects. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How critical is the ionization mode for this compound analysis?

The ionization mode is critical for achieving a strong signal. Erythromycin and its isotopologues ionize most efficiently in positive ion mode using electrospray ionization (ESI).[1][2] The protonated molecule, [M+H]+, is the species typically monitored.[1][3]

Actionable Step: Ensure your mass spectrometer is operating in positive ESI mode.[1]

Q3: Could the mobile phase composition be affecting my signal intensity?

Absolutely. The mobile phase composition, particularly the additives and pH, plays a significant role in the ionization efficiency of erythromycin.[4][5]

  • pH: As a basic compound, erythromycin's charge state is pH-dependent. An acidic mobile phase (e.g., containing 0.1% formic acid) promotes the formation of the desired [M+H]⁺ ion and can improve peak shape by minimizing interactions with the stationary phase.[5]

  • Additives: Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are essential for LC-MS compatibility and can aid in ionization.[1][5] The choice between these can influence adduct formation and overall signal response.[5]

Actionable Step: Utilize a mobile phase containing a volatile additive such as 0.1% formic acid or 5-10 mM ammonium acetate to enhance protonation and signal intensity.[1][5]

Q4: My signal is inconsistent across injections. What could be the cause?

Inconsistent signal intensity can be attributed to several factors, including:

  • Autosampler Issues: Variability in injection volume can lead to fluctuating signal strength. Check the autosampler for air bubbles and ensure proper function.[3]

  • Inconsistent Sample Preparation: Ensure precise and consistent pipetting and extraction steps across all samples.[3][6]

  • Internal Standard Instability: this compound may be unstable under certain sample storage and processing conditions.[6]

Q5: Is this compound stable? How should I handle and store it?

Erythromycin and its derivatives are known to be unstable in acidic conditions and are also thermally labile.[3][7][8]

  • pH Stability: Exposure to a low pH environment can cause degradation, leading to a poor or no signal.[3][7]

  • Thermal Stability: High temperatures in the mass spectrometer's ion source can lead to in-source fragmentation.[8]

  • Storage: The solid compound should be stored at -20°C, protected from light and moisture.[7][9][10][11][12] Stock solutions are typically prepared in organic solvents like methanol (B129727) or acetonitrile (B52724) and should also be stored at low temperatures.[3][7] Aqueous solutions are not recommended for long-term storage due to hydrolysis.[7]

Actionable Step: Maintain a controlled pH environment for your samples and mobile phase, and optimize the ion source temperature to prevent thermal degradation.[3][8]

Troubleshooting Guides

Guide 1: Optimizing Mass Spectrometer Parameters

Fine-tuning the mass spectrometer's source and analyzer parameters can significantly improve sensitivity.[1]

Key Parameters to Optimize:

ParameterRecommended ActionRationale
Ionization Mode Operate in positive electrospray ionization (ESI) mode.[1]Erythromycin ionizes most efficiently in this mode to form [M+H]⁺.[1][3]
Capillary/Spray Voltage Optimize for maximum signal intensity of the [M+H]⁺ ion.Ensures efficient droplet charging and ion formation.
Source/Ion Transfer Temperature Start with a lower temperature (e.g., 100°C) and gradually increase, monitoring for in-source fragmentation.[8]Erythromycin is thermally labile; high temperatures can cause degradation and signal loss of the parent ion.[8]
Gas Flows (Nebulizer, Heater, Curtain) Optimize to ensure efficient desolvation without causing excessive fragmentation.[4]Proper desolvation is crucial for transferring ions from the liquid to the gas phase.
Collision Energy Optimize to maximize the signal for the specific product ions being monitored.[1]Ensures efficient fragmentation of the precursor ion for MRM transitions.
Guide 2: Addressing Matrix Effects

Matrix effects, such as ion suppression, are a common cause of poor signal intensity, especially in complex biological samples.[3][6][13]

Strategies to Minimize Matrix Effects:

StrategyDescriptionAdvantage
Effective Sample Preparation Employ a robust sample cleanup method to remove interfering matrix components.[1][3]Reduces ion suppression and improves signal-to-noise.[13]
Chromatographic Separation Optimize the LC method to separate this compound from co-eluting matrix components.Minimizes competition for ionization in the ESI source.
Sample Dilution Dilute the sample extract to reduce the concentration of interfering matrix components.[3]A simple and quick method to mitigate ion suppression.
Stable Isotope-Labeled Internal Standard The use of this compound is itself a strategy to compensate for matrix effects as it co-elutes and experiences similar suppression as the analyte.[6][13]Provides the most accurate correction for matrix effects.[13]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.[3]

  • Internal Standard Spiking: Add a precise volume of the this compound working solution.[3]

  • Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile.[3]

  • Vortexing: Vortex the tube vigorously for 1 minute to precipitate proteins.[3]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Stock Solution Preparation
  • Weighing: Accurately weigh 1 mg of this compound.[3]

  • Dissolving: Dissolve the solid in 1 mL of methanol or acetonitrile to achieve a 1 mg/mL stock solution.[3]

  • Storage: Store the stock solution at -20°C or lower in a tightly sealed container.[7][11]

Visualizations

Troubleshooting_Workflow cluster_ms Mass Spectrometer cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_is Internal Standard start Poor Signal Intensity for This compound check_ms_settings Verify MS Settings start->check_ms_settings check_sample_prep Review Sample Preparation start->check_sample_prep check_lc_conditions Examine LC Conditions start->check_lc_conditions check_is_stability Assess Internal Standard Stability start->check_is_stability ionization_mode Positive ESI Mode? check_ms_settings->ionization_mode extraction_efficiency Efficient Extraction? check_sample_prep->extraction_efficiency mobile_phase_ph Acidic Mobile Phase? check_lc_conditions->mobile_phase_ph storage Proper Storage? check_is_stability->storage source_temp Optimize Source Temperature? ionization_mode->source_temp Yes gas_flows Optimize Gas Flows? source_temp->gas_flows Yes voltages Optimize Voltages? gas_flows->voltages Yes solution Signal Intensity Improved voltages->solution matrix_effects Minimize Matrix Effects? extraction_efficiency->matrix_effects Yes matrix_effects->solution volatile_buffer Volatile Buffer Used? mobile_phase_ph->volatile_buffer Yes volatile_buffer->solution ph_control pH Controlled? storage->ph_control Yes ph_control->solution

Caption: A logical workflow for troubleshooting poor signal intensity of this compound.

Matrix_Effects_Mitigation cluster_cleanup Cleanup Techniques start Matrix Effects (Ion Suppression) sample_cleanup Improve Sample Cleanup start->sample_cleanup chromatography Optimize Chromatography start->chromatography dilution Dilute Sample start->dilution ppt Protein Precipitation (PPT) sample_cleanup->ppt lle Liquid-Liquid Extraction (LLE) sample_cleanup->lle spe Solid-Phase Extraction (SPE) sample_cleanup->spe result Reduced Ion Suppression & Improved Signal chromatography->result dilution->result ppt->result lle->result spe->result

Caption: Strategies for mitigating matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Erythromycin-13C,d3 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Erythromycin-13C,d3 concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). In LC-MS analysis, it is added in a known, fixed concentration to all samples, including calibrators and quality controls.[1] Its primary role is to compensate for variability during the analytical process, such as sample preparation, injection volume inconsistencies, and matrix effects, thereby improving the accuracy and precision of the quantification of erythromycin (B1671065).[1][2] Because it is structurally almost identical to erythromycin, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for more reliable results.[3]

Q2: What are "matrix effects" and how does this compound help mitigate them?

A2: The "matrix" refers to all components in a sample other than the analyte of interest.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of its signal.[3][4] This can significantly compromise the accuracy and sensitivity of the analysis.[3] this compound, being a SIL-IS, has nearly identical physicochemical properties to erythromycin and therefore experiences the same matrix effects.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, these effects are normalized, leading to a more accurate measurement.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure stability and prevent degradation, this compound stock solutions should be stored at -20°C or lower, protected from light.[5][6] It is advisable to prepare smaller aliquots of working solutions to minimize freeze-thaw cycles.

Q4: Can I use a different internal standard for erythromycin analysis?

A4: While other internal standards, such as structural analogs, can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard.[7] This is because its behavior during sample preparation, chromatography, and ionization most closely mimics that of the actual analyte, providing the most accurate correction for experimental variability.[7] The use of a non-ideal internal standard can lead to biased results.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of erythromycin using this compound.

Issue 1: Low or No Signal from this compound

Possible Causes and Solutions:

Possible Cause Recommended Action
Improper Storage/Degradation Verify the storage conditions of your stock and working solutions. Erythromycin and its analogs can be unstable under certain conditions, such as acidic pH.[5] Prepare fresh working solutions from a reliable stock.
Incorrect MS Parameters Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperature, for this compound. Confirm the correct precursor and product ions are being monitored.
Inefficient Sample Extraction Review your sample preparation protocol. Ensure the chosen extraction method (e.g., protein precipitation, solid-phase extraction) is providing adequate recovery. Optimize parameters such as solvent choice and pH.[8]
Ion Suppression Significant ion suppression from the sample matrix can quench the internal standard signal. Improve sample cleanup, dilute the sample, or adjust chromatographic conditions to separate the internal standard from interfering matrix components.[5][8]
Issue 2: High Variability in this compound Signal Across Samples

Possible Causes and Solutions:

Possible Cause Recommended Action
Inconsistent Pipetting Ensure accurate and consistent addition of the internal standard to every sample, calibrator, and quality control. Use calibrated pipettes and consider using an automated liquid handler for high-throughput analysis.
Variable Matrix Effects If matrix effects differ significantly between samples, the internal standard may not be able to fully compensate. Enhance the sample cleanup procedure to remove more interfering components. Solid-phase extraction (SPE) is generally more effective than protein precipitation for cleaner extracts.[8]
Internal Standard Instability Assess the stability of this compound in the sample matrix under the conditions of your sample preparation workflow.
Autosampler Issues Check the autosampler for air bubbles in the syringe or sample loop and ensure proper injection volumes.
Issue 3: Poor Peak Shape for Erythromycin and/or this compound

Possible Causes and Solutions:

Possible Cause Recommended Action
Inappropriate Mobile Phase pH Erythromycin is a basic compound and can exhibit poor peak shape due to interactions with the stationary phase. Adjust the mobile phase pH to be slightly basic or neutral to improve peak symmetry.[8]
Column Choice Standard silica-based C18 columns may not be ideal. Consider using a column with polar end-capping to reduce secondary interactions with basic compounds.[8]
Column Contamination Implement a column wash step between runs and use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.
Reconstitution Solvent Ensure the reconstitution solvent after evaporation is compatible with the initial mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

  • Working Solution (e.g., 1 µg/mL or 100 ng/mL):

    • Perform serial dilutions of the stock solution with a solvent compatible with your initial mobile phase conditions (e.g., 50:50 acetonitrile:water).[9]

    • The optimal concentration of the working solution depends on the expected concentration range of the analyte in your samples and the sensitivity of your mass spectrometer. A common approach is to use a concentration that is in the mid-range of your calibration curve.

    • Store working solutions at 2-8°C and prepare fresh for each analytical batch.[5]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This method is quick but may result in significant matrix effects.[8]

  • To 100 µL of plasma, add a specified volume of the this compound working solution.

  • Add 300 µL of cold acetonitrile (optionally containing 0.1% formic acid to enhance precipitation).[8]

  • Vortex the mixture vigorously for 1-2 minutes.[8]

  • Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated proteins.[5][9]

  • Transfer the clear supernatant to a new tube.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.[5]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to PPT and is recommended for complex matrices.[8]

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • To a 100 µL plasma sample, add the this compound working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elute the erythromycin and this compound from the cartridge with a strong organic solvent (e.g., methanol).[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the residue in the mobile phase for LC-MS analysis.[8]

Quantitative Data Summary

The following tables provide starting points for method development. Parameters should be optimized for your specific instrumentation and application.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended Value
Precursor Ion (m/z) 720.6[10]
Product Ion 1 (m/z) 162.2[10]
Product Ion 2 (m/z) 562.2[10]
Collision Energy (eV) 20 - 30[5]
Cone Voltage (V) 25 - 40[5]

Note: These are typical values and require optimization for your specific mass spectrometer.

Table 2: Typical Working Solution Concentrations

ApplicationWorking Solution ConcentrationReference
Analysis in Distillers Grains1000 ng/mL[6]
Analysis in Human Plasma100 ng/mL[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Working Solution Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute in Mobile Phase Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification (Analyte/IS Ratio) MS_Detect->Quant Result Final Concentration Quant->Result

Caption: General workflow for LC-MS analysis using an internal standard.

troubleshooting_logic Start Poor LC-MS Result Check_IS_Signal Check Internal Standard (this compound) Signal Start->Check_IS_Signal Low_Signal Low / Inconsistent Signal Check_IS_Signal->Low_Signal Bad_Peak_Shape Poor Peak Shape Check_IS_Signal->Bad_Peak_Shape Check_Prep Review Sample Prep (Recovery, Pipetting) Low_Signal->Check_Prep Yes Check_MS_Params Optimize MS Parameters Low_Signal->Check_MS_Params If Prep is OK Check_Matrix_Effects Investigate Matrix Effects (Improve Cleanup) Low_Signal->Check_Matrix_Effects If MS is OK Check_Mobile_Phase Adjust Mobile Phase pH Bad_Peak_Shape->Check_Mobile_Phase Yes Check_Column Evaluate Column Performance/ Consider Alternative Bad_Peak_Shape->Check_Column If pH is OK Check_Recon_Solvent Ensure Solvent Compatibility Bad_Peak_Shape->Check_Recon_Solvent If Column is OK

Caption: Troubleshooting logic for common LC-MS issues.

References

How to minimize ion suppression with Erythromycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression in the analysis of Erythromycin using its stable isotope-labeled internal standard, Erythromycin-13C,d3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Erythromycin, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source when other molecules compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] Ion suppression is a major concern because it can negatively impact the sensitivity, accuracy, and precision of quantitative analyses, potentially leading to unreliable results.[1][5]

Q2: How does using this compound as an internal standard help with ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally and chemically almost identical to Erythromycin, it co-elutes during chromatography and experiences the same degree of ion suppression in the MS source.[6][7] By adding a known amount of this compound to all samples and standards, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[6] Since both are affected similarly by suppression, this ratio remains constant, effectively compensating for the signal loss and allowing for accurate and precise quantification.[7][8]

Q3: What are the most common sources of ion suppression when analyzing Erythromycin in biological samples?

A3: In biological matrices like plasma, serum, or tissue, the primary sources of ion suppression are endogenous components that are not fully removed during sample preparation.[9] Common culprits include:

  • Phospholipids (B1166683): These are abundant in cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).[6]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet formation and evaporation process in the ESI source.[9][10]

  • Proteins and Peptides: Residual proteins and peptides remaining after sample cleanup can co-elute with the analyte and suppress its signal.[9][11]

  • Co-administered Drugs: Other drugs or their metabolites present in the sample can also interfere with the ionization of Erythromycin.[6]

Q4: Why is a ¹³C-labeled internal standard like this compound often preferred over a deuterium (B1214612) (²H)-labeled one?

A4: While both are stable isotope-labeled standards, ¹³C-labeled standards are often preferred because they exhibit a near-identical chromatographic retention time to the unlabeled analyte.[7] Deuterium-labeled standards can sometimes elute slightly earlier than their non-deuterated counterparts, an effect that can be more pronounced in high-resolution UPLC systems.[7] If the analyte and the internal standard separate chromatographically, they may be affected differently by co-eluting matrix components, which undermines the standard's ability to compensate for ion suppression accurately.[7] this compound is designed to co-elute perfectly, ensuring it experiences the exact same matrix effects as the native Erythromycin.[8]

Troubleshooting Guide: Overcoming Ion Suppression

This section addresses common issues encountered during the analysis of Erythromycin and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low signal intensity for Erythromycin and/or the internal standard. Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization process.[6]1. Improve Sample Preparation: Implement a more rigorous cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids. Liquid-Liquid Extraction (LLE) is also a good option. Protein precipitation (PPT) is the least effective for removing matrix components.[12][13] 2. Optimize Chromatography: Modify the LC gradient to better separate Erythromycin from the regions where matrix effects are most prominent (typically the very beginning and end of the run).[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][14]
Poor peak area reproducibility across different samples. Variable Ion Suppression: The composition of the matrix varies from sample to sample, causing inconsistent levels of ion suppression.[1]1. Standardize Sample Preparation: Ensure your sample cleanup protocol is consistent and robust to minimize variability.[6] 2. Utilize this compound: As the ideal SIL-IS, it will co-elute and experience the same sample-to-sample variability in suppression, allowing for accurate correction and reproducible results.[1][8] 3. Use Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for consistent matrix effects.[3]
Inaccurate quantification (high or low bias). Non-linear Response: The calibration curve may become non-linear if ion suppression increases with higher concentrations of the analyte and matrix.[6]1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[9][14] 2. Optimize Sample Cleanup: Focus on removing the specific interferences identified in the post-column infusion experiment. Mixed-mode SPE can be particularly effective.[9] 3. Check for IS Cross-Contamination: Ensure the internal standard is not contaminated with the unlabeled analyte and vice-versa.
Gradual decrease in signal over an analytical run. Ion Source Contamination: Non-volatile matrix components, especially phospholipids, can build up in the mass spectrometer's ion source, leading to a decline in performance.[6]1. Implement a Diverter Valve: Program a diverter valve to send the highly contaminated portions of the eluent (e.g., the solvent front) to waste instead of the MS source. 2. Improve Sample Cleanup: Use more effective sample preparation techniques like SPE to reduce the amount of non-volatile material injected.[10] 3. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source.[15]
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.

troubleshooting_workflow cluster_solutions Solutions start Problem Observed: Low or Variable Signal check_is Check Internal Standard (this compound) Signal start->check_is is_low IS Signal is also Low / Variable check_is->is_low Inconsistent is_ok IS Signal is Stable Analyte Signal is Low check_is->is_ok Consistent suppression Ion Suppression Likely is_low->suppression other_issue Other Issue Possible: - Analyte Degradation - Extraction Inefficiency - Standard Prep Error is_ok->other_issue solution_spe Optimize Sample Prep (e.g., SPE, LLE) suppression->solution_spe solution_lc Optimize Chromatography (Gradient, Column) suppression->solution_lc solution_ms Tune MS Source Parameters suppression->solution_ms solution_reinject Re-evaluate Extraction & Standards other_issue->solution_reinject

A decision workflow for troubleshooting ion suppression.

Quantitative Data Summary

Effective sample preparation is the most critical step in minimizing ion suppression.[3] The choice of technique significantly impacts the cleanliness of the final extract and, consequently, the degree of matrix effects.

Sample Preparation MethodTypical Matrix Effect (%)*Analyte Recovery (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 50 - 80%85 - 100%Fast and simpleLeast effective at removing phospholipids and salts, leading to significant ion suppression.[13]
Liquid-Liquid Extraction (LLE) 15 - 40%70 - 95%Good removal of salts and many phospholipids.[12]Analyte recovery can be lower, especially for more polar compounds; requires solvent handling.[13]
Solid-Phase Extraction (SPE) < 15%80 - 100%Highly selective, provides the cleanest extracts by effectively removing a wide range of interferences.[11][12]More time-consuming and costly method development.

*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) x 100. Higher values indicate greater ion suppression.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative example for extracting Erythromycin from plasma.

  • Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., at 1 µg/mL) to each sample, calibrator, and QC. Vortex briefly.

  • Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M ammonium (B1175870) hydroxide) to ensure Erythromycin is in its neutral form for efficient extraction. Vortex.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).[16]

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein precipitate at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[16] Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides typical starting parameters for the analysis of Erythromycin. These should be optimized for your specific instrumentation.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 10-20% B, ramp to 95% B, hold, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage +4000 to +5500 V[17]
Source Temperature 350 - 500 °C
MRM Transition: Erythromycin Q1: 734.5 m/z → Q3: 158.1 m/z (or 576.4 m/z)
MRM Transition: this compound Q1: 738.6 m/z → Q3: 162.1 m/z[18]
Collision Energy (CE) Optimize for each transition (typically 20-40 eV)
Visualizing the Experimental Workflow

This diagram shows the complete analytical process from sample receipt to final data.

experimental_workflow sample 1. Biological Sample (e.g., Plasma) add_is 2. Spike with This compound IS sample->add_is prep 3. Sample Preparation (LLE or SPE) add_is->prep lc 4. LC Separation (Reverse-Phase) prep->lc ms 5. MS/MS Detection (ESI+, MRM Mode) lc->ms data 6. Data Processing ms->data quant 7. Quantification (Ratio of Analyte/IS vs. Cal Curve) data->quant

References

Improving peak shape and chromatography for erythromycin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chromatographic analysis of erythromycin (B1671065). This resource is tailored for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers and step-by-step guidance for specific issues you may encounter during the HPLC analysis of erythromycin.

Poor Peak Shape: Tailing and Fronting

Q1: Why am I observing peak tailing for my erythromycin peak?

A1: Peak tailing is a common issue in erythromycin analysis and is often caused by secondary interactions between the basic erythromycin molecule and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3][4][5] Other potential causes include column overload, inappropriate mobile phase pH, and column contamination.[1][6]

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Erythromycin is a basic compound with a pKa of approximately 8.8.[6] Operating at a high pH (e.g., pH > 9.5) can neutralize the molecule, minimizing interactions with silanol groups.[6][7] Alternatively, a low pH (e.g., pH < 3) can protonate the silanols, reducing their interaction with the protonated erythromycin.[3][6] It is generally advised to work at a pH at least 1.5-2 units away from the analyte's pKa.[1]

  • Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups.[2] Base-deactivated columns are also a good option.[8]

  • Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help saturate the active silanol sites.[2]

  • Reduce Sample Concentration: Injecting a high concentration of the sample can lead to column overload and result in peak tailing.[1][6] Try diluting your sample and reinjecting.

  • Check for Column Contamination: A buildup of matrix components can degrade column performance. Flush the column with a strong solvent or consider replacing it if the problem persists.[1]

Q2: My erythromycin peak is exhibiting fronting. What are the likely causes?

A2: Peak fronting is less common than tailing but can be caused by several factors:

  • Column Overload: Injecting too much sample is a primary cause of peak fronting.[2][9]

    • Solution: Reduce the injection volume or the concentration of your sample.[9]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion.[2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]

Peak Splitting

Q3: Why are all the peaks in my chromatogram splitting?

A3: If all peaks are splitting, it usually points to a physical issue within the HPLC system, most likely at the head of the column.[6] This could be a void in the packing material or a partially blocked inlet frit, causing the sample to be introduced unevenly.[6]

Q4: Only my erythromycin peak is splitting. What should I investigate?

A4: When only the analyte peak splits, the issue is likely related to the sample and its interaction with the mobile phase.[6]

  • Sample Solvent Mismatch: The primary suspect is the sample solvent. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the initial part of the column in a distorted band, resulting in a split peak.[6]

  • Co-eluting Impurity: It's also possible that the split peak is actually two closely eluting compounds, such as erythromycin and a related substance.[6]

Low Sensitivity & Other Issues

Q5: The sensitivity of my LC-MS analysis for erythromycin is low. How can I improve it?

A5: Low sensitivity in LC-MS can stem from various factors, from sample preparation to the mass spectrometer's source conditions.[2]

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For mass spectrometry, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are essential.[1][9] Formic acid is also commonly used to provide protons and aid in positive ionization.[1]

  • Optimize MS Source Parameters: Fine-tuning ion source parameters is critical for achieving good sensitivity.[2]

  • Sample Preparation: A clean sample is crucial, as matrix components can cause ion suppression.[2] Consider using solid-phase extraction (SPE) for sample cleanup.[10]

  • Column Dimensions: The inner diameter (ID) of the column can affect sensitivity.[2]

Quantitative Data Summary

The following tables summarize typical HPLC and UPLC parameters used for erythromycin analysis, compiled from various studies.

Table 1: HPLC Method Parameters for Erythromycin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18 Polymeric[7]C8 or C18 silica-based[11]Agilent Zorbax Extend-C18[12]Waters XTerra™ C18[13]
Mobile Phase 0.02 M K2HPO4 (pH 9):Acetonitrile (B52724) (60:40)[7]Acetonitrile (25-40%), 5% 0.2 M ammonium phosphate (B84403) buffer (pH 6.5), 20% 0.2 M tetramethylammonium (B1211777) phosphate, and water[11]Water:0.01 M Na2HPO4 buffer (pH 10.3):Acetonitrile (18:35:47)[12]Acetonitrile:0.025 M Ammonium dihydrogen phosphate buffer (60:40), pH 7.0[13]
Flow Rate 1 mL/min[7]1.5 mL/min[11]1.0 mL/min[12]1.0 mL/min[13]
Detection UV at 205 nm[7]UV at 215 nm[11]UV at 210 nm[12]UV at 205 nm[13]
Column Temp. Not Specified35 °C[11]50 °C[12]Not Specified

Table 2: UPLC Method Parameters for Erythromycin Analysis

ParameterMethod 1
Column Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm)[14]
Mobile Phase A 0.1 M Disodium hydrogen phosphate in water[14]
Mobile Phase B Acetonitrile:Methanol (B129727) (50:50)[14]
Gradient T0/100:00, T1.9/100:00, T2.2/50:50, T3.7/50:50, T4.0/100:00, T6.0/100:00[14]
Flow Rate 0.5 mL/min[14]
Detection PDA at 205 nm[14]
Column Temp. 65 °C[14]
Injection Vol. 2.0 µL[14]

Experimental Protocols

Protocol 1: Sample Preparation for Erythromycin Tablets

This protocol describes a general procedure for preparing erythromycin tablet samples for HPLC analysis.

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of erythromycin.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[10]

  • Vortex and sonicate the sample to ensure the complete dissolution of the analyte.[10]

  • For enteric-coated tablets, a filtration step using a molecular weight centrifuge filter can be employed to reduce interference from polymeric coating materials.[7]

  • Centrifuge the sample to pellet any insoluble excipients.[10]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

Protocol 2: Solid-Phase Extraction (SPE) for Biological Samples

This protocol provides a general workflow for cleaning up biological samples containing erythromycin using SPE.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[10]

  • Load the pre-treated sample onto the conditioned cartridge.[10]

  • Wash the cartridge with a weak solvent to remove any interfering substances.[10]

  • Elute the erythromycin with a strong solvent like methanol or acetonitrile.[10]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in the mobile phase before injecting it into the HPLC system.[10]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Column Contamination start->cause4 solution1a Adjust Mobile Phase pH (pH > 9.5 or < 3) cause1->solution1a solution1b Use End-Capped or Base-Deactivated Column cause1->solution1b solution1c Add Competing Base (e.g., Triethylamine) cause1->solution1c solution2 Dilute Sample or Reduce Injection Volume cause2->solution2 solution3 Adjust pH Away from pKa (pKa ~ 8.8) cause3->solution3 solution4 Flush or Replace Column cause4->solution4

Caption: A logical workflow for troubleshooting peak tailing in erythromycin analysis.

Erythromycin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample (Tablet or Biological Matrix) dissolve Dissolution / Extraction sample->dissolve cleanup Cleanup (Filtration / SPE) dissolve->cleanup hplc HPLC / UPLC System cleanup->hplc column Reversed-Phase Column (e.g., C18) hplc->column detection Detection (UV or MS) column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A general experimental workflow for the analysis of erythromycin.

References

Stability issues and degradation of Erythromycin-13C,d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues and degradation with the Erythromycin-13C,d3 internal standard during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of the this compound internal standard?

A1: The stability of this compound is primarily influenced by pH, temperature, and the composition of the sample matrix. Like its unlabeled counterpart, this compound is susceptible to degradation in acidic conditions.[1][2][3][4] It is also sensitive to elevated temperatures and the presence of water can facilitate hydrolysis.[3][5][6]

Q2: What are the main degradation products of this compound?

A2: Under acidic conditions, this compound undergoes intramolecular cyclization to form biologically inactive degradation products.[7] The principal degradation product is anhydrothis compound.[1][8] In weakly alkaline conditions, hydrolysis of the lactone ring can occur.[1]

Q3: What are the recommended storage conditions for this compound stock and working solutions?

A3: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[9][10][11][12] Stock solutions, typically prepared in methanol (B129727) or acetonitrile, should also be stored at -20°C in amber vials.[12] For working solutions, short-term storage at 2-8°C is often acceptable, but their stability should be verified.[13]

Q4: Can the isotopic labeling in this compound affect its stability compared to the unlabeled erythromycin (B1671065)?

A4: While stable isotope labeling with 13C and deuterium (B1214612) is not expected to significantly alter the chemical reactivity, there might be minor differences in the rate of degradation due to the kinetic isotope effect. However, the degradation pathways are expected to be identical to those of unlabeled erythromycin.[14] For practical purposes in bioanalysis, their stability profiles are considered comparable.

Troubleshooting Guide

Issue 1: High variability in the internal standard peak area across a sample batch.

  • Potential Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls (QCs).[13] Automation of liquid handling steps can help minimize variability.

  • Potential Cause: Variable matrix effects.

    • Solution: The extent of ion suppression or enhancement can differ between sample lots.[13] Optimize the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) at reducing matrix effects.[13][15]

  • Potential Cause: Instability of the internal standard in the sample matrix.

    • Solution: Evaluate the stability of this compound under the specific storage and processing conditions of your samples.[16] This may involve conducting stability tests at different temperatures and time points in the relevant biological matrix.

Issue 2: Poor or inconsistent peak shape for this compound.

  • Potential Cause: Chromatographic issues.

    • Solution: Problems with the analytical column, such as degradation or contamination, can lead to poor peak shapes.[13] Using a guard column can help protect the analytical column. Ensure the mobile phase is correctly prepared, filtered, and at an appropriate pH.[15] Erythromycin is a basic compound and can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanols.[15] Consider using a polar-endcapped column or adjusting the mobile phase pH to suppress ionization.[15]

  • Potential Cause: Degradation of the internal standard.

    • Solution: If the internal standard degrades in the autosampler or during the analytical run, it can result in tailing peaks or the appearance of degradation product peaks. Ensure the autosampler is maintained at a cool temperature and minimize the time samples spend in the autosampler before injection.

Issue 3: No or very low signal for the this compound internal standard.

  • Potential Cause: Incorrect mass spectrometry settings.

    • Solution: Verify that the correct precursor and product ions for this compound are being monitored in your multiple reaction monitoring (MRM) method.[12]

  • Potential Cause: Severe ion suppression.

    • Solution: A high concentration of co-eluting matrix components can severely suppress the ionization of the internal standard.[16] Improve the sample cleanup method or dilute the sample to reduce the matrix effect.[12]

  • Potential Cause: Complete degradation of the internal standard.

    • Solution: If the samples were exposed to harsh acidic conditions or elevated temperatures for a prolonged period, the internal standard may have completely degraded.[2][4] Prepare fresh samples and ensure that the pH and temperature are controlled throughout the sample handling and analysis process.

Quantitative Data

The following tables summarize the stability of erythromycin under various conditions. This data is based on studies of the unlabeled compound and is expected to be representative for the 13C,d3-labeled analogue.

Table 1: Stability of Erythromycin A at Elevated Temperatures

Storage TemperatureStorage DurationChange in Erythromycin A AmountImpurity B IncreaseImpurity H Increase
-20°C6 monthsUnchanged0.7% (baseline)0.2% (baseline)
25°C6 monthsUnchanged--
40°C3 and 6 monthsSlight decrease--
50°C6 monthsSlight decreaseto 1.3%to 0.8%
Data adapted from an accelerated stability study on a proposed WHO International Standard for Erythromycin.[17]

Table 2: Degradation of Erythromycin Under Forced Conditions

Stress ConditionResult
Acidic (HCl)Significant degradation
Basic (NaOH)Significant degradation
Oxidative (H₂O₂)Significant degradation
ThermalStable
PhotolyticStable
Data from a stability-indicating HPLC method development study for erythromycin stearate (B1226849) tablets.[2][18]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability-indicating nature of an analytical method and to identify potential degradation products of this compound.

  • Acid Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Treat the solution with 0.1 N HCl at room temperature for a specified period (e.g., 2 hours).[19]

    • Neutralize the solution with 0.1 N NaOH before analysis.[19]

  • Base Degradation:

    • Treat the this compound solution with 0.1 N NaOH at room temperature for a specified period (e.g., 2 hours).[19]

    • Neutralize the solution with 0.1 N HCl before analysis.[19]

  • Oxidative Degradation:

    • Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[19]

  • Thermal Degradation:

    • Expose a solid sample of this compound to an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).[19]

    • Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.[19]

  • Analysis:

    • Analyze the stressed samples, along with a control (unstressed) sample, using a validated chromatographic method (e.g., LC-MS/MS).

    • Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.

Protocol 2: Assessing Internal Standard Stability in Biological Matrix

This protocol helps determine the stability of this compound in a specific biological matrix under intended storage and handling conditions.

  • Sample Preparation:

    • Obtain a fresh pool of the biological matrix of interest (e.g., human plasma).

    • Spike the matrix with a known concentration of this compound.

    • Prepare multiple aliquots of the spiked matrix.

  • Stability Testing Conditions:

    • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

    • Long-Term Stability: Store a set of aliquots at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months).

  • Sample Analysis:

    • At each time point, process and analyze the stability samples along with freshly prepared calibration standards and quality control samples.

    • Calculate the concentration of this compound in the stability samples and compare it to the nominal concentration to determine the extent of degradation.

Visualizations

cluster_acid Acid-Catalyzed Degradation cluster_alkaline Weakly Alkaline Degradation Erythromycin This compound (6,9-hemiketal) Anhydroerythromycin Anhydrothis compound (Inactive) Erythromycin->Anhydroerythromycin Internal Dehydration EnolEther This compound Enol Ether Erythromycin->EnolEther Equilibrium Erythromycin_alk This compound (6,9-hemiketal) Hydrolyzed Hydrolyzed Intermediate Erythromycin_alk->Hydrolyzed Lactone Hydrolysis Pseudoerythromycin Pseudothis compound Enol Ether Hydrolyzed->Pseudoerythromycin Translactonization & Dehydration

Caption: Degradation pathways of this compound in acidic and weakly alkaline conditions.

cluster_workflow Troubleshooting Workflow for Poor Internal Standard Signal start Poor/Variable IS Signal check_prep Review Sample Preparation Consistency start->check_prep check_lcms Verify LC-MS/MS Method Parameters check_prep->check_lcms Consistent optimize_prep Optimize Sample Cleanup (e.g., use SPE) check_prep->optimize_prep Inconsistent? check_stability Assess IS Stability in Matrix and Solution check_lcms->check_stability Optimal optimize_lcms Optimize Chromatography (Column, Mobile Phase pH) check_lcms->optimize_lcms Suboptimal? fresh_solutions Prepare Fresh Stock/Working Solutions check_stability->fresh_solutions Degradation Suspected? resolved Issue Resolved check_stability->resolved Stable optimize_prep->resolved optimize_lcms->resolved fresh_solutions->resolved

Caption: A logical workflow for troubleshooting poor or variable this compound internal standard signal.

References

Common pitfalls in using Erythromycin-13C,d3 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this stable isotope-labeled internal standard in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Low or No Signal for this compound

Q: I am not observing a sufficient signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: A low or absent signal for your internal standard can arise from several factors, spanning from sample preparation to instrument settings. Here are the common culprits and steps to resolve the issue:

  • Improper Storage and Handling: this compound, like its unlabeled counterpart, is susceptible to degradation if not stored correctly.[1] For long-term stability, the solid material should be stored at -20°C, protected from light and moisture.[2][3] Stock solutions should also be stored at -20°C in amber vials.[4] Repeated freeze-thaw cycles should be avoided, and fresh working solutions should be prepared regularly.[1]

  • Degradation due to pH: Erythromycin (B1671065) and its derivatives are unstable in acidic conditions.[2][4] Exposure to a low pH environment during sample preparation or in the mobile phase can lead to degradation of the molecule, resulting in a poor or no signal.[4] It is crucial to ensure the pH of your samples and mobile phase is controlled.

  • Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can lead to a lower concentration of the internal standard than intended. Double-check all calculations and ensure pipettes are properly calibrated.

  • Matrix Effects: Ion suppression is a common phenomenon in complex biological matrices where co-eluting endogenous components interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.[4] While stable isotope-labeled internal standards are designed to co-elute with the analyte and compensate for matrix effects, severe suppression can still significantly reduce the signal intensity.[2] To mitigate this, optimize your sample preparation method to effectively remove interfering matrix components.[4]

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer, including spray voltage, gas flows, and temperature, need to be optimized for this compound.[4]

Issue: High Variability in Internal Standard Response

Q: The peak area of my this compound internal standard is highly variable across my samples. What could be causing this inconsistency?

A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative analysis. Here are the likely causes and how to address them:

  • Inconsistent Sample Preparation: Variability in extraction efficiency is a common cause of inconsistent internal standard response. Ensure that sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, are performed consistently across all samples. Pay close attention to details like vortexing times and precise volume additions.

  • Autosampler Injection Issues: Problems with the autosampler, such as air bubbles in the syringe or inconsistent injection volumes, can lead to significant variability.[4] Regularly inspect the autosampler for proper function.

  • Fluctuating Mass Spectrometer Performance: Instability in the mass spectrometer's ion source can cause fluctuating signal intensity.[4] Allow the instrument to stabilize sufficiently before running your samples and check for any leaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions:

FormStorage TemperatureLight/Moisture ProtectionStability
Solid-20°C[3][5]Tightly sealed container, protected from light and moisture[2]≥ 4 years[6]
Stock Solutions-20°C[7]Amber vials[4]Prepare fresh as needed, avoid repeated freeze-thaw cycles[1]
Working Solutions2-8°C[4]Prepare fresh for each experimental batch[4]

Q2: What are the solubility properties of this compound?

A2: The solubility of this compound is expected to be very similar to unlabeled erythromycin. It is practically insoluble in water but soluble in various organic solvents.[2][8]

SolventSolubility
Dimethylformamide (DMF)15 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[6]
Ethanol (B145695)30 mg/mL[6]
Methanol (B129727)Freely soluble[8]
AcetoneFreely soluble[8]
WaterPractically insoluble[2][8]

Note: When preparing aqueous solutions for analysis, it is recommended to first dissolve the compound in a small amount of a suitable organic solvent like ethanol before diluting with the aqueous buffer.[9] Storing in aqueous solutions for extended periods is not recommended due to potential hydrolysis and degradation.[2]

Q3: Why is this compound preferred over a deuterated-only internal standard like Erythromycin-d6?

A3: this compound is considered a superior internal standard compared to deuterated-only versions for a few key reasons:

  • Chromatographic Co-elution: Deuterium (B1214612) labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[10][11][12] This can be problematic if the analyte and internal standard experience different levels of matrix effects due to not co-eluting perfectly.[12] The combination of 13C and deuterium labeling in this compound minimizes this risk, ensuring near-perfect co-elution with unlabeled erythromycin.[10]

  • Fragmentation Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can occasionally result in different fragmentation patterns or efficiencies in the mass spectrometer's collision cell.[10] The mixed labeling of this compound provides a distinct mass shift with minimal impact on fragmentation behavior.[10]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This is a general protocol for the extraction of erythromycin from plasma and can be adapted for use with this compound as the internal standard.[13][14]

  • Spiking: To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.[13] Vortex for 10 seconds.[13]

  • Extraction: Add 2.0 mL of an organic solvent mixture (e.g., n-hexane: methyl tert-butyl ether, 20:80, v/v).[13] Vortex for 1 minute.[13]

  • Centrifugation: Centrifuge the samples at approximately 13,000 x g for 5 minutes at 10°C.[13]

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 50°C.[13]

  • Reconstitution: Reconstitute the dried extract with 250 µL of the mobile phase.[13] Vortex briefly and inject into the LC-MS/MS system.[13]

Sample Preparation: QuEChERS Method for Chicken Tissues

This protocol is adapted from a method for analyzing Erythromycin in chicken tissues using this compound as an internal standard.[10]

  • Homogenization: Weigh 2 g of homogenized chicken tissue into a 50 mL centrifuge tube.[10]

  • Internal Standard Spiking: Add the this compound internal standard solution.[10]

  • Extraction: Add 10 mL of acetonitrile-water (80:20, v/v) and vortex for 1 minute.[10]

  • Salting Out: Add a salt packet (e.g., containing MgSO₄ and NaCl), vortex for 1 minute, and centrifuge.[10]

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interferences.[10] Vortex and centrifuge.[10]

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.[10]

Typical LC-MS/MS Parameters

These are representative parameters and should be optimized for your specific instrument and application.[10][15]

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[13]
Mobile PhaseA mixture of methanol and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) formate, pH 3.0)[13]
Flow RateAppropriate for the column dimensions
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[15]
MRM TransitionsOptimize for your instrument. A starting point for this compound could be based on the unlabeled compound, accounting for the mass shift. For example, for Erythromycin-13C-D3, a precursor ion of m/z 720.6 has been used.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Matrix (e.g., Plasma, Tissue) spike Spike with This compound sample->spike extract Extraction (LLE or QuEChERS) spike->extract cleanup Clean-up (d-SPE or Evaporation) extract->cleanup reconstitute Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: General experimental workflow for quantifying an analyte using this compound.

troubleshooting_workflow start Low or No Signal for This compound storage Check Storage Conditions (-20°C, protected from light) start->storage fresh_prep Prepare Fresh Working Solutions storage->fresh_prep Improper storage? ph_check Verify pH of Samples and Mobile Phase (Avoid acidic conditions) storage->ph_check Properly stored fresh_prep->ph_check pipetting Verify Pipetting and Dilution Calculations ph_check->pipetting sample_prep Optimize Sample Prep to Minimize Matrix Effects pipetting->sample_prep ms_params Optimize MS Source Parameters sample_prep->ms_params resolution Signal Restored? ms_params->resolution resolution->start No

Caption: Troubleshooting workflow for a low or absent this compound signal.

erythromycin_moa erythromycin Erythromycin / this compound binding Binding erythromycin->binding ribosome Bacterial 50S Ribosomal Subunit ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition translocation Blocks Translocation of Nascent Polypeptide Chain inhibition->translocation growth_arrest Bacterial Growth Arrest translocation->growth_arrest

Caption: Mechanism of action of Erythromycin.

References

Technical Support Center: Optimizing LC Gradient for the Separation of Erythromycin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of erythromycin (B1671065) and its metabolites.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are my peaks for erythromycin and its metabolites showing poor shape (tailing or fronting)?

A: Peak asymmetry is a frequent challenge in the analysis of macrolide antibiotics like erythromycin. The primary causes and their solutions are outlined below:

  • Secondary Silanol (B1196071) Interactions: Erythromycin, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, which often results in peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Increasing the mobile phase pH can suppress the ionization of silanol groups. A pH in the range of 6.5 to 8.0 is often effective.[1][2] The use of buffers such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) is recommended to maintain a stable pH.[1]

    • Solution 2: Use an End-Capped Column: Employing a column where the stationary phase has been "end-capped" will block most of the residual silanol groups. C18 or C8 columns with polar end-capping are suitable choices.[1]

    • Solution 3: Add a Competing Base: Introducing a small quantity of a competing base, like triethylamine, into the mobile phase can help saturate the active silanol sites.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] While some pharmacopeia methods suggest injecting large amounts, this can risk overloading the column, leading to poor peak shape and shifts in retention time.[3]

    • Solution: Reduce the concentration of the sample or the injection volume.[1]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[1]

Q2: How can I improve the resolution between erythromycin and a co-eluting metabolite?

A: Co-elution of structurally similar compounds is a common hurdle. Here are several strategies to enhance separation:

  • Optimize the Gradient Slope: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can lead to better separation.[1]

  • Adjust Mobile Phase pH: Small changes in the pH of the aqueous phase can significantly impact the retention of ionizable compounds like erythromycin and its metabolites, sometimes leading to dramatic improvements in resolution.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a column with different chemistry. A phenyl-hexyl stationary phase, for instance, can offer different selectivity compared to a standard C18 column.[1]

  • Modify the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.

Q3: I am observing a drifting baseline during my gradient run. What is the cause and how can I fix it?

A: Baseline drift in gradient elution is often related to the mobile phase or the detector.[1]

  • Mobile Phase Absorbance: If one of the components in your mobile phase absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.[1]

    • Solution 1: Use mobile phase components that have low UV absorbance at your detection wavelength.

    • Solution 2: If possible, change the detection wavelength to a region where the mobile phase has lower absorbance.[1]

    • Solution 3: For diode-array detectors, using a reference wavelength can help to compensate for baseline drift.[1]

  • Insufficient Column Equilibration: Inadequate equilibration of the column between runs can also lead to a drifting baseline.[1]

    • Solution: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in column temperature can affect the mobile phase viscosity and refractive index, causing baseline drift.[1]

    • Solution: Use a column oven to maintain a constant and stable temperature. If the column is heated, ensure the mobile phase is pre-heated before it enters the column.[1]

Q4: My LC-MS sensitivity for erythromycin is low. How can I improve it?

A: Low sensitivity in LC-MS can stem from various factors, from sample preparation to the MS source conditions.[1]

  • Mobile Phase Additives: The choice of mobile phase additive can significantly influence ionization efficiency.[1]

    • Solution: For positive ion mode electrospray ionization (ESI), volatile additives like formic acid or ammonium formate are commonly used to enhance protonation and improve signal intensity.

  • MS Source Parameters: Optimization of the ion source parameters is critical for achieving good sensitivity.[1]

    • Solution: Methodically optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature.

  • Sample Preparation: The presence of interfering substances from the sample matrix can cause ion suppression.

    • Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove matrix components.

Data Presentation

Table 1: Recommended LC Columns for Erythromycin Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Recommended For
Reversed-PhaseC18, End-capped3.5, 5100 x 2.1, 100 x 4.6, 250 x 4.6General purpose separation of erythromycin and related substances.[4][5]
Reversed-PhaseC8, End-capped5-Good alternative to C18, may offer different selectivity.[2]
Reversed-PhasePhenyl-Hexyl--Provides different selectivity based on pi-pi interactions.[1]
PolymericPolystyrene-divinylbenzene--Can be used at higher pH values.[6]

Table 2: Typical Mobile Phase Compositions and pH Ranges

Mobile Phase A (Aqueous)Mobile Phase B (Organic)pH RangeBuffer Concentration
Ammonium Formate BufferAcetonitrile6.5 - 8.00.023 M
Ammonium Dihydrogen Phosphate BufferAcetonitrile7.00.025 M[7]
Ammonium Hydroxide in WaterMethanolAlkaline0.4%[5]
Potassium Phosphate BufferAcetonitrile/Methanol8.032 mM
Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidAcidic-

Experimental Protocols

Protocol 1: General LC Gradient Method for Erythromycin Separation

This protocol provides a starting point for developing a separation method for erythromycin and its metabolites.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95% to 5% B (return to initial conditions)

    • 18.1-25 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 5 µL.

  • Detection: UV at 215 nm or Mass Spectrometry (ESI positive mode).[2]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general protocol for extracting erythromycin from a biological matrix like plasma.[1]

  • To 500 µL of plasma, add an appropriate internal standard.

  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate) to achieve a pH > 9.[1]

  • Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Inject the reconstituted sample into the LC system.[1]

Visualizations

TroubleshootingWorkflow start Start: Poor Separation peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution tailing Tailing Peaks? peak_shape->tailing Asymmetry coelution Co-elution? resolution->coelution fronting Fronting Peaks? tailing->fronting No ph Adjust pH (6.5-8.0) tailing->ph Yes concentration Reduce Sample Concentration / Injection Volume fronting->concentration Yes end Improved Separation fronting->end No gradient Optimize Gradient Slope (shallower) coelution->gradient Yes coelution->end No endcap Use End-capped Column ph->endcap comp_base Add Competing Base endcap->comp_base comp_base->end concentration->end change_sp Change Stationary Phase gradient->change_sp change_mp Change Organic Modifier change_sp->change_mp change_mp->end

Caption: Troubleshooting workflow for poor peak shape and resolution.

LC_Method_Development start Start: Method Development sample_prep Sample Preparation (LLE/SPE) start->sample_prep column_select Column Selection (C18, end-capped) sample_prep->column_select mobile_phase Mobile Phase Selection (Buffered, pH 6.5-8.0) column_select->mobile_phase gradient_dev Gradient Development (Scouting Run) mobile_phase->gradient_dev optimization Optimization gradient_dev->optimization opt_gradient Gradient Slope optimization->opt_gradient Optimize opt_ph Mobile Phase pH optimization->opt_ph Optimize opt_temp Temperature optimization->opt_temp Optimize validation Method Validation opt_gradient->validation opt_ph->validation opt_temp->validation end Routine Analysis validation->end

Caption: General workflow for LC method development.

References

Technical Support Center: Forced Degradation Studies of Erythromycin and its Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on conducting forced degradation studies of erythromycin (B1671065) and its isotopically labeled standards.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies of erythromycin important?

A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:

  • Identify potential degradation products that could form under various environmental conditions.[1][2]

  • Elucidate the degradation pathways of erythromycin.[2][3]

  • Determine the intrinsic stability of the erythromycin molecule.[2][3]

  • Develop and validate stability-indicating analytical methods, which are required by regulatory bodies like the ICH.[2][4][5]

  • Inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life.[2]

Q2: Under what conditions is erythromycin known to be unstable?

A2: Erythromycin is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] It is relatively stable under thermal and photolytic stress.[3][4]

Q3: What is the primary degradation pathway for erythromycin in acidic conditions?

A3: In acidic environments, erythromycin undergoes rapid intramolecular dehydration to form inactive degradation products, primarily anhydroerythromycin A.[3][6][7] This reaction involves the formation of an erythromycin-6,9-hemiketal intermediate.[7]

Q4: How does the stability of isotopically labeled erythromycin standards compare to unlabeled erythromycin?

A4: While direct comparative forced degradation studies are not extensively published, the stability of isotopically labeled erythromycin (e.g., Erythromycin-d3, Erythromycin-d6) is expected to be very similar to the unlabeled compound. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the susceptibility of the molecule to degradation under acidic, basic, oxidative, thermal, or photolytic stress. The degradation pathways and major degradation products are anticipated to be identical. However, minor differences in reaction rates due to kinetic isotope effects are theoretically possible but are generally not significant under typical forced degradation conditions.

Q5: What are common challenges in the HPLC analysis of erythromycin and its degradants?

A5: Common issues include poor peak shape (tailing), low UV absorption of the analytes, and achieving adequate separation of all degradation products.[8] Erythromycin's basic nature can lead to interactions with residual silanols on silica-based HPLC columns, causing peak tailing.[1] The low UV absorptivity necessitates the injection of larger sample amounts to achieve sufficient sensitivity.[8]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with the stationary phase: Erythromycin, being a basic compound, can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1]Use a base-deactivated column or a column with end-capping. Consider using a mobile phase with a slightly higher pH or adding a competitive amine (e.g., triethylamine) to the mobile phase to mask the silanol groups.
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.Dilute the sample and reinject.
Mismatched sample solvent and mobile phase: The solvent used to dissolve the sample should be compatible with the mobile phase.Ideally, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary, inject a smaller volume.
Column Contamination or Degradation: Residual sample components or harsh mobile phases can degrade the column over time.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 2: Low Recovery of Erythromycin or its Labeled Standards
Possible Cause Recommended Solution
Adsorption to sample vials: Erythromycin and its degradation products may adsorb to the surface of glass or plastic vials.Using silanized glass vials can help minimize this issue.
Precipitation of degradants: Some degradation products may be less soluble in the sample solvent or mobile phase.Visually inspect sample vials for any precipitate. If precipitation is suspected, try a different solvent for reconstitution.
Incomplete extraction from the matrix (for biological samples): Suboptimal pH or inefficient extraction procedures can lead to low recovery.Optimize the pH of the sample and the extraction solvent system. Ensure thorough mixing during extraction.
Issue 3: No or Insufficient Degradation Observed
Possible Cause Recommended Solution
Stress conditions are too mild: The concentration of the stressor, temperature, or duration of the study may not be sufficient to induce degradation.Increase the concentration of the acid, base, or oxidizing agent, elevate the temperature, or extend the exposure time. The goal is to achieve a target degradation of 5-20%.[1]
Incorrect preparation of stressor solutions: Inaccurate concentrations of the stressing agents will lead to inconsistent results.Prepare fresh solutions of stressors and verify their concentrations before use.

Experimental Protocols

General Sample Preparation
  • Prepare a stock solution of erythromycin or its labeled standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • For each stress condition, dilute the stock solution with the respective stressor to the desired concentration.

  • After the specified stress period, neutralize the samples as described in each protocol.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Acidic Degradation
  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • Dissolve a known amount of erythromycin in a solution of 1 N hydrochloric acid (HCl).[3]

    • Keep the solution at room temperature for one week.[9]

    • Withdraw a sample and neutralize it with an appropriate amount of 1 N sodium hydroxide (B78521) (NaOH).[1]

Basic Degradation
  • Objective: To evaluate degradation under basic conditions.

  • Procedure:

    • Dissolve a known amount of erythromycin in 0.1 M sodium hydroxide (NaOH).[1]

    • Heat the solution at 60°C for 30 minutes.[1]

    • After cooling, neutralize the sample with an appropriate amount of 0.1 N hydrochloric acid (HCl).[1]

Oxidative Degradation
  • Objective: To determine susceptibility to oxidation.

  • Procedure:

    • Dissolve a known amount of erythromycin in 3% hydrogen peroxide (H₂O₂).[1]

    • Maintain the solution at a temperature below 30°C for 30 minutes.[1]

    • Dilute the sample with the mobile phase for analysis.

Thermal Degradation
  • Objective: To assess stability at elevated temperatures.

  • Procedure:

    • Place a known amount of solid erythromycin powder in a suitable container.

    • Expose the sample to a temperature of 100°C for 24 hours.[1]

    • After cooling, dissolve a known amount of the heat-treated sample in the mobile phase for analysis.

Photolytic Degradation
  • Objective: To evaluate photostability.

  • Procedure:

    • Place a known amount of solid erythromycin powder in a transparent container.

    • Expose the sample to UV radiation with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for Erythromycin

Stress ConditionReagent/ParameterConditionsObserved Degradation
Acidic Hydrolysis1 N HClRoom Temperature, 1 weekSignificant Degradation[1][9]
Basic Hydrolysis0.1 M NaOH60°C, 30 minutesSignificant Degradation[1]
Oxidative3% H₂O₂< 30°C, 30 minutesSignificant Degradation[1]
ThermalSolid State100°C, 24 hoursStable[1]
PhotolyticUV radiation (ICH Q1B)24 hoursStable[1]

Note: "Significant Degradation" indicates that substantial degradation was reported, but a specific percentage was not always provided in the cited literature.

Table 2: Quantitative Data from an Accelerated Stability Study of Erythromycin (as a reference standard)

Storage ConditionDurationErythromycin A ContentImpurity B ContentImpurity H ContentTotal Impurities
-20°C6 monthsUnchanged0.7%0.2%6.7%
25°C6 monthsUnchanged---
40°C6 monthsSlight Decrease---
50°C6 monthsSlight Decrease1.3%0.8%8.1%
Data adapted from an accelerated stability study on a WHO International Standard for Erythromycin.[10]

Visualizations

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (Erythromycin or Labeled Standard) acid Acidic (e.g., 1N HCl, RT) prep_stock->acid Apply Stress base Basic (e.g., 0.1N NaOH, 60°C) prep_stock->base Apply Stress oxidative Oxidative (e.g., 3% H2O2, RT) prep_stock->oxidative Apply Stress thermal Thermal (e.g., 100°C, solid) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress prep_stress Prepare Stressor Solutions (Acid, Base, Oxidant) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc_analysis HPLC/LC-MS Analysis neutralize->hplc_analysis data_eval Data Evaluation (Peak Purity, Mass Balance) hplc_analysis->data_eval

Caption: Experimental workflow for conducting forced degradation studies.

G Acidic Degradation Pathway of Erythromycin Ery Erythromycin A Hemiketal Erythromycin A 6,9-Hemiketal Ery->Hemiketal Intramolecular Cyclization (H+) Anhydro Anhydroerythromycin A (Inactive Degradant) Hemiketal->Anhydro Dehydration

Caption: Primary degradation pathway of Erythromycin in acidic conditions.

G Troubleshooting Logic for HPLC Analysis start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No solution_peak Check: Column, Mobile Phase, Sample Solvent, Concentration peak_shape->solution_peak Yes no_degradation No Degradation? recovery->no_degradation No solution_recovery Check: Vials, Sample Prep, Solubility recovery->solution_recovery Yes solution_no_degradation Increase: Stressor Conc., Temp., or Duration no_degradation->solution_no_degradation Yes end Problem Resolved no_degradation->end No solution_peak->end solution_recovery->end solution_no_degradation->end

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide: Erythromycin-13C,d3 vs. Erythromycin-d6 as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin (B1671065) in biological matrices is critical for pharmacokinetic studies, drug metabolism research, and regulatory submissions. The choice of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for erythromycin: Erythromycin-13C,d3 and Erythromycin-d6.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3][4] Their physicochemical properties closely mimic the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis.[1][3][4][5] This comparison delves into the theoretical advantages and practical performance considerations of this compound and Erythromycin-d6, supported by experimental data, to guide the selection of the most suitable internal standard for your analytical needs.

Theoretical Comparison of Isotopic Labeling Strategies

The fundamental difference between this compound and Erythromycin-d6 lies in the isotopes used for labeling: a combination of carbon-13 (¹³C) and deuterium (B1214612) (²H or D) versus deuterium alone.[5] This distinction has significant implications for the behavior of the internal standard during chromatographic separation and mass spectrometric detection.

This compound: This internal standard incorporates both carbon-13 and deuterium atoms. The inclusion of the heavier carbon-13 isotope minimizes the potential for chromatographic separation from the unlabeled erythromycin, a phenomenon known as the "isotope effect".[5] This ensures near-perfect co-elution, which is critical for accurate compensation of matrix effects, especially in complex biological samples.[5]

Erythromycin-d6: This internal standard is labeled with six deuterium atoms. While widely used, deuterium labeling can sometimes lead to a slight difference in retention time compared to the unlabeled analyte.[6] This chromatographic separation, although often minimal, can compromise the accuracy of quantification if the analyte and internal standard experience different matrix effects across the chromatographic peak.[1][5]

Performance Data Comparison

The following tables summarize the typical quantitative performance characteristics for the analysis of erythromycin using either this compound or Erythromycin-d6 as an internal standard. The data is compiled from various validated LC-MS/MS methods.

Table 1: General Performance Characteristics

FeatureThis compoundErythromycin-d6Key Considerations
Co-elution with Analyte Near-perfect co-elution[5]Potential for slight chromatographic separation[5][6]Co-elution is crucial for accurate matrix effect compensation.
Isotope Effect Minimized due to ¹³C labeling[5]More susceptible to deuterium isotope effect[7]Can affect retention time and analytical accuracy.
Risk of Crosstalk Generally low with sufficient mass resolutionA mass difference of at least 3 amu is recommended to prevent crosstalk[6]Ensure mass spectrometer resolution is adequate.
Recommendation Highly recommended for accuracy and robustness[5]A viable alternative, but requires thorough validation of co-elution[5]The choice depends on the specific requirements of the assay.

Table 2: Quantitative Performance from Validated Methods

ParameterMethod using this compoundMethod using Erythromycin-d6
Linearity (r²) > 0.99[8]> 0.995 - > 0.999[9][10]
Accuracy (%) 83% to over 109%[8]Within ±7.6% of nominal concentration[10]
Precision (%RSD) Repeatability: < 17%; Reproducibility: < 21%[8]Intra-day & Inter-day: ≤ 9.3%[10]
Lower Limit of Quantification (LLOQ) Not specified in reviewed data0.5 ng/mL (Human Plasma)[9]

Experimental Protocols

The following are generalized experimental protocols for the quantification of erythromycin in biological matrices using a stable isotope-labeled internal standard. These protocols should be optimized for specific applications and instrumentation.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound or Erythromycin-d6 in methanol).[6]

  • Briefly vortex to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[6][11]

  • Vortex for 1 minute.[6][11]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6][11]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6][11]

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

Sample Preparation (QuEChERS for Tissue Samples)
  • Homogenize 2 g of tissue.[12]

  • Add 100 µL of the internal standard working solution.[12]

  • Add 10 mL of acetonitrile and vortex for 1 minute.[12]

  • Add QuEChERS salts and shake vigorously for 1 minute.[12]

  • Centrifuge at 5000 rpm for 5 minutes.[12]

  • Take an aliquot of the supernatant and proceed with dispersive SPE cleanup.[12]

  • Transfer the final extract, evaporate to dryness, and reconstitute in the mobile phase.[12]

LC-MS/MS Conditions
  • LC System: Agilent 1100 series or equivalent[12]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[6][12]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in Water[6][12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or Acetonitrile[6][12]

  • Gradient: A typical gradient would ramp from a low to a high percentage of organic phase over several minutes.[6][12]

  • Flow Rate: 0.4 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 40°C[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[13]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6][13]

  • Scan Type: Multiple Reaction Monitoring (MRM)[6]

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between the two internal standards, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike_IS Spike with Internal Standard (this compound or Erythromycin-d6) Sample->Spike_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

Caption: General experimental workflow for Erythromycin quantification.

Internal_Standard_Comparison Erythromycin_IS Choice of Internal Standard for Erythromycin Analysis Erythromycin_13C_d3 This compound Erythromycin_IS->Erythromycin_13C_d3 Erythromycin_d6 Erythromycin-d6 Erythromycin_IS->Erythromycin_d6 Co_elution_Good Near-Perfect Co-elution Erythromycin_13C_d3->Co_elution_Good Co_elution_Risk Potential for Chromatographic Separation Erythromycin_d6->Co_elution_Risk Matrix_Effect_Comp_Good Optimal Matrix Effect Compensation Co_elution_Good->Matrix_Effect_Comp_Good Matrix_Effect_Comp_Risk Risk of Inaccurate Compensation Co_elution_Risk->Matrix_Effect_Comp_Risk Recommendation_High Highly Recommended for Robust Methods Matrix_Effect_Comp_Good->Recommendation_High Recommendation_Validate Requires Thorough Validation of Co-elution Matrix_Effect_Comp_Risk->Recommendation_Validate

Caption: Logical comparison of internal standard properties.

Conclusion and Recommendation

Based on the available evidence and established principles of bioanalytical chemistry, This compound is the recommended internal standard for the quantitative analysis of erythromycin by LC-MS/MS .[5] Its key advantage is the near-perfect co-elution with the unlabeled analyte, which ensures the most effective compensation for matrix effects and other sources of analytical variability.[5] The performance of this compound has been demonstrated in validated methods, providing confidence in its suitability for regulated bioanalysis.[5]

While Erythromycin-d6 is a viable alternative and may perform adequately in some applications, the potential for chromatographic separation due to the deuterium isotope effect presents a risk to data quality, particularly in complex matrices.[5] Researchers opting for Erythromycin-d6 should meticulously validate its performance, paying close attention to the co-elution of the analyte and the internal standard under the specific chromatographic conditions of their method.[5]

For the highest level of accuracy, precision, and robustness in the quantification of erythromycin, the use of this compound as an internal standard is strongly advised.[5]

References

A Researcher's Guide to Erythromycin Internal Standards: A Performance Comparison of Erythromycin-¹³C,d₃ and Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the macrolide antibiotic erythromycin (B1671065), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a detailed performance comparison of Erythromycin-¹³C,d₃ with other deuterated standards, such as Erythromycin-d₃ and Erythromycin-d₆. The information presented herein is supported by experimental data and established principles of isotope dilution mass spectrometry to facilitate an informed choice for bioanalytical method development.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte, compensating for variability in sample preparation and matrix effects.[1] For erythromycin analysis, several deuterated and mixed-isotope labeled standards are available. While deuterated standards like Erythromycin-d₆ are viable, Erythromycin-¹³C,d₃ is often recommended for achieving the highest level of accuracy and robustness.[1] The key advantage of the mixed-labeled standard is the minimal potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the deuterium (B1214612) isotope effect, which can compromise data quality.[1]

Performance Comparison of Erythromycin Internal Standards

The choice of an internal standard significantly impacts the performance of a quantitative assay. The following table summarizes key performance characteristics for Erythromycin-¹³C,d₃ and other deuterated erythromycin standards based on available data and theoretical considerations.

Performance ParameterErythromycin-¹³C,d₃Erythromycin-d₆Rationale and Remarks
Isotopic Purity ≥99% deuterated forms (d₁-d₃), 99 atom % ¹³C, 98 atom % D[2]Not consistently reported, can vary by supplier.High isotopic purity is crucial to prevent signal interference from unlabeled species. Erythromycin-¹³C,d₃ specifications are well-defined.
Chemical Purity ≥97% to 98% (CP)[3]Not consistently reported, can vary by supplier.High chemical purity minimizes the risk of interference from impurities that could co-elute with the analyte or internal standard.
Co-elution with Analyte Near-perfect co-elution is expected.Potential for partial chromatographic separation from the native analyte due to the deuterium isotope effect.[1]The use of ¹³C in addition to deuterium minimizes the isotopic mass difference and its impact on retention time, leading to more effective compensation for matrix effects.[1]
Stability Stable. Recommended storage at -20°C for long-term stability.[4]Generally stable, but deuterium atoms on exchangeable sites could be a concern, although labeling on a methyl group is typically stable.[1]Both types of standards are generally stable under recommended storage conditions. Accelerated stability studies on erythromycin show it is a stable compound.[5][6]
Fragmentation in MS/MS The fragmentation pattern is expected to be very similar to erythromycin, with fragment ions shifted by the mass of the labels.The stronger carbon-deuterium bond can sometimes lead to different fragmentation patterns or efficiencies compared to the unlabeled analyte.[1]Similar fragmentation patterns are desirable for consistent behavior in the mass spectrometer.
Validated Method Performance Has been successfully implemented in validated LC-MS/MS methods for quantification in complex matrices like distillers grains and chicken tissues.[1][7]Used in validated LC-MS/MS methods, demonstrating good linearity, accuracy, and precision.Both standards have been used to develop robust and reliable analytical methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline a typical experimental workflow for the quantification of erythromycin in a biological matrix using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., human plasma) in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Erythromycin-¹³C,d₃ in methanol).[8]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.[8]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the mobile phase.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B, ramping up to elute the analyte and internal standard, and then returning to initial conditions for re-equilibration.[8]

  • Flow Rate: Approximately 0.3 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 40°C.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[8]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[8]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Erythromycin: m/z 734.5 → 576.4 (example transition)[8]

    • Deuterated Erythromycin (e.g., Erythromycin-¹³C,d₃): The precursor ion will be shifted by the mass of the labels (e.g., m/z 738.0), and the product ion may or may not be shifted depending on the location of the labels.[2][8]

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context of erythromycin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Spike with Erythromycin-¹³C,d₃ Sample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

A typical bioanalytical workflow for erythromycin quantification.

signaling_pathway Erythromycin Erythromycin Ribosome Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Mechanism of action of Erythromycin.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for erythromycin. While deuterated standards such as Erythromycin-d₆ have demonstrated acceptable performance, Erythromycin-¹³C,d₃ is often the preferred choice due to its reduced potential for chromatographic separation from the unlabeled analyte.[1] This property ensures more accurate compensation for matrix effects and other sources of analytical variability. For regulated bioanalysis and studies requiring the highest level of precision, the use of Erythromycin-¹³C,d₃ as an internal standard is strongly recommended.[1] Researchers should, however, always perform thorough method validation to ensure the suitability of their chosen internal standard for the specific application and matrix.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Erythromycin Utilizing Erythromycin-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of erythromycin (B1671065), with a focus on the cross-validation of these methods when employing Erythromycin-¹³C,d₃ as a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte, compensating for variability during sample preparation and analysis.[1][2] This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.

Performance Comparison of Analytical Methods

The accurate quantification of erythromycin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[3][4] The choice of analytical method can significantly impact the sensitivity, precision, and accuracy of the results. Below is a summary of the performance characteristics of commonly employed methods for erythromycin analysis.

Table 1: Quantitative Performance Comparison of Analytical Methods for Erythromycin

Analytical MethodInternal Standard TypeLinearity (r²)Lower Limit of Quantification (LLOQ)Accuracy (% Bias or % Recovery)Precision (% RSD)
LC-MS/MS Erythromycin-¹³C,d₃ (SIL) >0.995[5]0.5 ng/mL[5][6][7][8]Within ±15%[5] / 83% – >109% (Recovery)[4]≤17% (Repeatability), ≤21% (Reproducibility)[4]
LC-MS/MS Clarithromycin (Structurally Similar)≥0.9833[5]5 ng/mL[5]Within ±15%[5]Not explicitly found
HPLC-UV Various0.9997 - 0.9998[4]0.0196 mg/mL (19,600 ng/mL)[4]101.27% - 104.99% (Recovery)[4]Not explicitly found
Microbiological Assay Not ApplicableNot Applicable~700 ng/mL[6]Evaluated by comparison of theoretical and determined potency[4]Dependent on design[4]

Experimental Protocols

Detailed methodologies are essential for the successful cross-validation and replication of analytical methods. The following sections outline typical experimental protocols for the quantification of erythromycin using LC-MS/MS with Erythromycin-¹³C,d₃ as an internal standard.

Sample Preparation: Protein Precipitation

This method is favored for its simplicity and high-throughput applicability.[3]

  • To 100 µL of plasma sample, add 250 µL of acetonitrile (B52724) containing the Erythromycin-¹³C,d₃ internal standard.[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or further diluted with a suitable buffer (e.g., 5 mM ammonium (B1175870) acetate) before injection into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC) System: A validated HPLC or UHPLC system.[5]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][7]

    • Erythromycin Transition: m/z 734.5 → 576.5 (example)

    • Erythromycin-¹³C,d₃ Transition: m/z 738.4 → 158.4 (example)[3]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for bioanalytical method validation using a stable isotope-labeled internal standard and the logical process for method cross-validation.

Bioanalytical Workflow Using Erythromycin-¹³C,d₃ cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Erythromycin-¹³C,d₃ IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Final Concentration Results calibration->results

Caption: A typical bioanalytical workflow for the quantification of erythromycin in plasma using a stable isotope-labeled internal standard.

Cross-Validation Logical Flow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison and Decision method_a Method A (e.g., LC-MS/MS in Lab 1) linearity Linearity method_a->linearity accuracy Accuracy method_a->accuracy precision Precision method_a->precision lloq LLOQ method_a->lloq selectivity Selectivity method_a->selectivity method_b Method B (e.g., HPLC-UV in Lab 2) method_b->linearity method_b->accuracy method_b->precision method_b->lloq method_b->selectivity compare Compare Performance Data linearity->compare accuracy->compare precision->compare lloq->compare selectivity->compare decision Assess Method Equivalency compare->decision

Caption: Logical workflow for the cross-validation of two different analytical methods for erythromycin determination.

References

A Comparative Guide to Bioanalytical Method Validation for Erythromycin: Stable Isotope-Labeled vs. Structurally Similar Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of erythromycin (B1671065) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is a critical factor in the development and validation of a robust bioanalytical method. This guide provides an objective comparison of bioanalytical method validation for erythromycin using a stable isotope-labeled (SIL) internal standard versus other alternatives, supported by experimental data and detailed methodologies.

The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte, with the only difference being the incorporation of heavy isotopes, which results in a higher molecular weight.[1] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1][2] However, the cost and commercial availability of SIL internal standards can be prohibitive, leading researchers to consider structurally similar compounds as alternatives.[2]

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize key validation parameters for erythromycin analysis in human plasma, comparing the performance of a SIL internal standard with commonly used structurally similar macrolide antibiotics.

Table 1: Comparison of Linearity and Sensitivity

Validation ParameterStable Isotope-Labeled Internal Standard (Erythromycin-(N-methyl-13C,d3))Structurally Similar Internal Standard (Clarithromycin)Structurally Similar Internal Standard (Roxithromycin)Structurally Similar Internal Standard (Azithromycin)
Linearity (Correlation Coefficient, r²) >0.995[2]≥0.9833[2]Data not explicitly found for Erythromycin analysisData not explicitly found for Erythromycin analysis
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]5 ng/mL[2]Data not explicitly found for Erythromycin analysisData not explicitly found for Erythromycin analysis

Table 2: Comparison of Accuracy and Precision

Validation ParameterStable Isotope-Labeled Internal Standard (Erythromycin-(N-methyl-13C,d3))Structurally Similar Internal Standard (Clarithromycin)Structurally Similar Internal Standard (Roxithromycin)Structurally Similar Internal Standard (Azithromycin)
Accuracy (% Bias) Within ±15%[2]Within ±15%[2]Data not explicitly found for Erythromycin analysisData not explicitly found for Erythromycin analysis
Precision (% RSD) <15%<15%Data not explicitly found for Erythromycin analysisData not explicitly found for Erythromycin analysis

As indicated in the tables, the use of a SIL internal standard for erythromycin analysis generally results in superior linearity and a lower limit of quantification compared to methods employing structurally similar internal standards.

Experimental Protocols

A generalized experimental protocol for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical method for erythromycin in human plasma is provided below. Specific parameters may require optimization based on the chosen internal standard and available instrumentation.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for sample preparation in erythromycin bioanalysis.[3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Erythromycin-(N-methyl-13C,d3) at a suitable concentration).[2]

  • Vortex the sample for 30 seconds.[2]

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[1][2]

  • Vortex the mixture vigorously for 2 minutes.[2]

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Conditions
  • LC System: A validated HPLC or UHPLC system.[2]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A suitable gradient to achieve separation of erythromycin and the internal standard from matrix components.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Method Validation Workflow and Logic

The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical considerations when selecting an internal standard.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Develop Assay Develop Assay Optimize Parameters Optimize Parameters Develop Assay->Optimize Parameters Selectivity Selectivity Optimize Parameters->Selectivity Linearity Linearity Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Matrix Effect Matrix Effect Stability->Matrix Effect Process Samples Process Samples Matrix Effect->Process Samples Acquire Data Acquire Data Process Samples->Acquire Data Report Results Report Results Acquire Data->Report Results

Bioanalytical method validation workflow.

Internal Standard Selection Logic Start Start SIL Available? SIL Available? Start->SIL Available? Use SIL IS Use SIL IS SIL Available?->Use SIL IS Yes Consider Structural Analog Consider Structural Analog SIL Available?->Consider Structural Analog No Validate Method Validate Method Use SIL IS->Validate Method Consider Structural Analog->Validate Method End End Validate Method->End

Logic for internal standard selection.

Alternative Bioanalytical Methods

While LC-MS/MS is the most prevalent technique for the bioanalysis of erythromycin due to its high sensitivity and selectivity, other methods have also been employed. These include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may require derivatization to create a chromophore for detection.[4]

  • Microbiological Assay: This method measures the biological activity of erythromycin but can be affected by variations in incubation conditions and media composition.[5][6] It is generally less precise and robust than chromatographic methods.[5]

  • Thin-Layer Chromatography (TLC): TLC can be used for the identification of erythromycin but is not typically used for quantitative analysis in bioanalytical studies.[6]

References

The Gold Standard in Bioanalysis: A Comparative Guide to Erythromycin-¹³C,d₃ and Non-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust results, particularly in complex matrices. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Erythromycin-¹³C,d₃, and structurally similar non-labeled internal standards for the quantification of erythromycin (B1671065).

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[3][4] This guide delves into the performance of Erythromycin-¹³C,d₃, supported by experimental data, and compares it with commonly used non-labeled alternatives.

Performance Comparison: Labeled vs. Non-Labeled Internal Standards

The primary advantage of a stable isotope-labeled internal standard like Erythromycin-¹³C,d₃ is its ability to co-elute with the unlabeled analyte, ensuring that both experience similar matrix effects, such as ion suppression or enhancement.[1] This leads to more accurate and precise quantification. While non-labeled internal standards, such as structural analogs like roxithromycin (B50055) or telmisartan, can be used, they may not perfectly mimic the behavior of erythromycin, potentially leading to less reliable results.[1]

The key difference between various stable isotope-labeled standards for erythromycin, such as Erythromycin-d6 and Erythromycin-¹³C,d₃, lies in the isotopes used. Deuterium (B1214612) (²H or D) labeling in Erythromycin-d6 can sometimes lead to a chromatographic shift (isotope effect) where the internal standard separates from the analyte.[5][6] The mixed labeling with ¹³C and deuterium in Erythromycin-¹³C,d₃ minimizes this risk, ensuring near-perfect co-elution and making it a highly reliable choice.[5]

Here is a summary of quantitative performance data compiled from various studies:

Internal Standard TypeAnalyteMatrixLinearity (r²)LLOQRecovery (%)Reference
Erythromycin-¹³C,d₃ (Labeled) ErythromycinHuman Plasma>0.9950.5 ng/mL83-103%[7][8]
Telmisartan (Non-Labeled) ErythromycinHuman Plasma0.99Not Specified98%[9]
Roxithromycin (Non-Labeled) ErythromycinChicken Tissues & EggsNot SpecifiedNot SpecifiedExcellent[1]

Experimental Protocols

Reproducible and comparable results rely on well-defined experimental protocols. Below are methodologies for the quantification of erythromycin in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

This method is valued for its simplicity and speed.[10]

  • To 100 µL of human plasma, add 250 µL of acetonitrile (B52724) containing Erythromycin-¹³C,d₃ as the internal standard.[10]

  • Vortex the mixture for 1 minute to precipitate proteins.[10]

  • Centrifuge at 11,000 rpm for 5 minutes at 4°C.[10]

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with 5 mM ammonium (B1175870) acetate (B1210297) buffer.[10]

  • Inject a 20 µL aliquot into the LC-MS/MS system.[10]

Sample Preparation: Liquid-Liquid Extraction

This method can provide cleaner extracts compared to protein precipitation.[7][11]

  • Alkalinize 0.5 mL of human plasma.[7]

  • Add the internal standard solution.

  • Perform a one-step liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).[11]

  • Evaporate the organic extract to dryness.[7]

  • Reconstitute the residue in the mobile phase.[7]

LC-MS/MS Analysis

The following are typical parameters for the analysis of erythromycin.

  • LC System: A validated HPLC or UHPLC system.[8]

  • Column: C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).[7][10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with additives like ammonium acetate and formic acid.[7][10]

  • Flow Rate: 0.7 mL/min.[7][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or Turbo-Ionspray source.[7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[12]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical considerations when choosing an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Erythromycin-¹³C,d₃ IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute inject Inject into LC-MS/MS dilute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Integrate Peak Areas (Analyte & IS) detection->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Erythromycin Concentration curve->quantify G start Need for Erythromycin Quantification is_choice Choice of Internal Standard start->is_choice sil Stable Isotope-Labeled (SIL) IS (Erythromycin-¹³C,d₃) is_choice->sil Ideal non_labeled Non-Labeled Structural Analog (e.g., Roxithromycin) is_choice->non_labeled Alternative sil_adv Advantages: - Co-elution with analyte - Compensates for matrix effects - Higher accuracy and precision sil->sil_adv non_labeled_disadv Disadvantages: - Different physicochemical properties - May not fully compensate for matrix effects - Potential for lower accuracy non_labeled->non_labeled_disadv conclusion Erythromycin-¹³C,d₃ is the recommended choice for robust and reliable quantification. sil_adv->conclusion non_labeled_disadv->conclusion

References

Navigating Isotopic Purity: A Guide to Accurate Quantification with Erythromycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the macrolide antibiotic erythromycin (B1671065), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Erythromycin-13C,d3 with alternative internal standards, supported by experimental data, to inform best practices in bioanalysis.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a means to correct for variability during sample preparation and analysis.[1] this compound, a SIL of erythromycin incorporating both carbon-13 and deuterium (B1214612) isotopes, has emerged as a preferred choice for many applications.[1][2][3] This guide delves into the nuances of its isotopic purity and the resulting impact on quantification, comparing its performance against other commonly used internal standards.

The Impact of Isotopic Labeling on Analytical Performance

The key advantage of using a SIL internal standard lies in its chemical and physical similarity to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4][5] However, the type and position of isotopic labels can influence performance.

This compound vs. Deuterated Analogs (e.g., Erythromycin-d6):

The primary concern with heavily deuterated standards is the potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[1] This can lead to differential matrix effects and compromise the accuracy of quantification. By incorporating a heavier carbon-13 isotope in addition to deuterium, this compound minimizes this risk, ensuring near-perfect co-elution with native erythromycin.[1] This co-elution is crucial for effectively compensating for matrix effects and other sources of analytical variability, ultimately leading to more robust and accurate results.[1]

This compound vs. Structural Analogs (e.g., Roxithromycin):

While structural analogs are a more cost-effective option, they do not perfectly mimic the analyte's behavior during analysis.[6] Differences in physicochemical properties can lead to variations in extraction efficiency and ionization response, potentially introducing bias into the results. For regulated bioanalysis and studies demanding the highest level of accuracy, a stable isotope-labeled internal standard like this compound is strongly recommended.[6]

Quantitative Performance Data

The following tables summarize key performance metrics from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of erythromycin using different internal standards.

Table 1: Performance Characteristics of Erythromycin Quantification using this compound as an Internal Standard.

ParameterMatrixMethodResultReference
Linearity (r²)Distillers GrainsLC-MS/MS≥ 0.99[7]
RecoveryChicken TissueLC-MS/MSNot explicitly stated for IS, but method validated[1]
Lower Limit of Quantification (LLOQ)Distillers GrainsLC-MS/MS0.01 µg/g[7]

Table 2: Comparative Performance Data with Alternative Internal Standards.

Internal StandardMatrixMethodKey FindingsReference
Erythromycin-d3Human PlasmaLC-MS/MSAverage recovery of 83-103%[8]
RoxithromycinChicken Tissues and EggsUHPLC-MS/MSExcellent recovery and precision reported[6]
TelmisartanHuman PlasmaNot SpecifiedHigh recovery rate reported[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a representative experimental protocol for the quantification of erythromycin in a biological matrix using a stable isotope-labeled internal standard.

Protocol: Quantification of Erythromycin in Human Plasma via LC-MS/MS

This protocol is a composite based on methodologies reported in the literature.[4][5][8]

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.[8]

  • Flow Rate: 0.3 - 0.7 mL/min.[8][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both erythromycin and this compound.

Visualizing the Workflow and Key Concepts

To further clarify the analytical process and the importance of isotopic purity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Caption: A typical bioanalytical workflow for erythromycin quantification.

isotopic_interference cluster_ideal Ideal Scenario: High Isotopic Purity cluster_issue Potential Issue: Isotopic Interference cluster_solution Solution Analyte_Ideal Analyte Signal (m/z) IS_Ideal Internal Standard Signal (m/z + n) Analyte_Issue Analyte Signal (m/z) IS_Issue Internal Standard Signal (m/z + n) HRMS High-Resolution Mass Spectrometry IS_Issue->HRMS Mitigation Correction Mathematical Correction IS_Issue->Correction Mitigation Interference Analyte's Natural Isotopes Contribute to IS Signal Interference->IS_Issue 'Cross-talk'

Caption: The concept of isotopic interference in mass spectrometry.

Conclusion

The isotopic purity of an internal standard directly impacts the accuracy and reliability of quantitative bioanalysis. This compound, with its dual labeling of both carbon-13 and deuterium, presents a superior choice over heavily deuterated or structural analog internal standards for the quantification of erythromycin. Its key advantage is the minimal chromatographic isotope effect, which ensures robust co-elution with the analyte and, consequently, more effective compensation for matrix effects. For researchers, scientists, and drug development professionals striving for the highest quality data in their erythromycin studies, the use of this compound is strongly advised.

References

Erythromycin-13C,d3: A Comparative Guide to Recovery and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of erythromycin (B1671065) in various biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the recovery and reproducibility of Erythromycin-13C,d3, a widely used SIL internal standard, with other alternatives, supported by experimental data.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a pivotal step in the development of robust bioanalytical methods. This compound is favored due to its close structural and physicochemical similarity to the analyte, erythromycin. This leads to near-identical behavior during extraction and chromatographic separation, ensuring high accuracy and precision.[1][2]

Below is a summary of the performance characteristics of this compound and a common alternative, Erythromycin-d6.

FeatureThis compound (Mixed Labeled)Erythromycin-d6 (Deuterium Labeled)
Co-elution with Analyte Co-elutes perfectly with unlabeled Erythromycin as the mass difference from ¹³C is too small to cause a chromatographic shift.[1]Potential for chromatographic separation from unlabeled Erythromycin due to the deuterium (B1214612) isotope effect. This can lead to differential matrix effects and impact quantification accuracy.[1]
Mass Difference +4 Da (1 x ¹³C and 3 x ²H on the N-methyl group)+6 Da
Potential for Isotopic Exchange ¹³C is a stable isotope that does not exchange. The deuterium on the N-methyl group is also on a non-labile position.[1]Deuterium atoms, especially if located on exchangeable sites (e.g., -OH, -NH), can potentially exchange with protons from the solvent, compromising the integrity of the standard. However, labeling on a methyl group is generally stable.[1]
Fragmentation in MS/MS The combination of ¹³C and deuterium provides a distinct mass shift with minimal impact on fragmentation behavior.[1]The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or efficiencies in the collision cell compared to the unlabeled analyte.[1]
Commercial Availability Commercially available and has been used in validated analytical methods.[1]Commercially available from various suppliers.

Quantitative Performance Data for this compound

Validated LC-MS/MS methods utilizing this compound as an internal standard have demonstrated excellent recovery and reproducibility across various matrices.

Validation ParameterMatrixResult
Recovery Chicken Tissues & Eggs87.78–104.22%[1]
Intra-day RSD Chicken Tissues & Eggs< 7.10%[1]
Inter-day RSD Chicken Tissues & Eggs< 7.10%[1]
Linearity (Correlation Coefficient) Human Plasma0.995 to 1.000[3]
Average Accuracy Distillers Grains83% to over 109%[4]
Repeatability (RSDr %) Distillers Grains< 17%[4]
Reproducibility (RSDR %) Distillers Grains< 21%[4]

Experimental Protocols

The following are generalized experimental protocols for the quantification of erythromycin using this compound as an internal standard. The specific conditions may need to be optimized for different matrices and instrumentation.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of human plasma in a microcentrifuge tube, add a working solution of this compound.[5][6]

  • Add 250-300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5][6]

  • Vortex the mixture vigorously for 1-2 minutes.[5][6]

  • Centrifuge the sample at high speed (e.g., 11,000 rpm) for 5-10 minutes at 4°C.[5][6]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[5][6]

Sample Preparation: Solid Phase Extraction (SPE) (for Distillers Grains)
  • A representative portion of the distillers grains sample is extracted with a mixture of acetonitrile and a buffer solution.[4][7]

  • The extract is washed with hexane (B92381) to remove non-polar interferences.[7]

  • The extract is then loaded onto an SPE cartridge (e.g., Oasis HLB).[7][8]

  • The cartridge is washed to remove impurities.

  • The analyte and internal standard are eluted with an appropriate solvent.[7]

  • The eluent is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Analysis
  • Chromatographic Column : A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase : A gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile is typical.[3][6]

  • Flow Rate : A flow rate of 0.3 - 0.7 mL/min is often employed.[3][9]

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[4]

  • Quantification : The concentration of erythromycin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[6][8]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical considerations for selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Sample->Spike Extraction Extraction (Protein Precipitation / LLE / SPE) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

General experimental workflow for Erythromycin quantification.

logical_relationship cluster_props Key Properties IS_Choice Internal Standard Choice SIL Stable Isotope Labeled (SIL) IS_Choice->SIL Analog Structural Analog IS_Choice->Analog Ery_13C_d3 This compound SIL->Ery_13C_d3 Ery_d6 Erythromycin-d6 SIL->Ery_d6 Roxi Roxithromycin Analog->Roxi Clarithro Clarithromycin Analog->Clarithro Coelution Co-elution Ery_13C_d3->Coelution Ideal Ery_d6->Coelution Potential Shift Roxi->Coelution Different Rt Clarithro->Coelution Different Rt Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect Accuracy Accuracy & Precision Matrix_Effect->Accuracy

Logical relationship for internal standard selection.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Erythromycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Erythromycin-13C,d3, a stable isotope-labeled macrolide antibiotic, is a critical aspect of laboratory safety and environmental protection. Adherence to established disposal protocols is essential to prevent environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood, to minimize exposure risks.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsEN 166 (EU) or NIOSH (US) approved[1][2]Protects against splashes and dust.
Hand Protection Chemical-resistant, impervious glovesEU Directive 89/686/EEC and EN 374 compliant[1][2]Prevents skin contact.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when dust may be generated[3]Prevents inhalation of dust particles.

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. If present and easy to do, remove contact lenses. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2][4] This ensures compliance with regulations and minimizes environmental impact.

Step 1: Waste Segregation and Labeling

Proper segregation is the first critical step in the waste disposal process.

  • Designated Waste Container: All waste this compound, including expired or excess material, should be collected in a designated, sealed container that is clearly labeled for chemical waste.[4]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be considered contaminated waste and placed in the same designated container.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

Step 2: Consultation with Institutional and Local Guidelines

Before arranging for disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[4] They will provide specific protocols that align with federal, state, and local regulations for chemical and pharmaceutical waste.[4]

Step 3: Professional Disposal

Engage a licensed hazardous material disposal company for the collection and final disposal of the segregated waste.[2][4]

  • Incineration: The most environmentally sound method for destroying pharmaceutical compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to manage emissions.[2][3]

Alternative Disposal Methods (Not Recommended)

For minute, residual quantities, some alternative methods may be permissible only if explicitly allowed by your institution and local authorities. However, these are not the preferred methods.[4]

  • Chemical Deactivation: This should only be performed by trained personnel following validated protocols, as autoclaving may not be sufficient to degrade the antibiotic.[4][5]

  • Solidification: Mixing the residue with an inert and unpalatable substance, such as cat litter or coffee grounds, can prevent scavenging but does not degrade the active compound.[4]

Important Note: Never dispose of this compound or its solutions down the drain or in regular trash, as this can lead to environmental contamination.[1][2] Stock antibiotic solutions, which are at higher concentrations, are considered hazardous chemical waste and must be disposed of professionally.[5]

Disposal Workflow Diagram

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

Erythromycin_Disposal_Workflow cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Handle in a Well-Ventilated Area (e.g., Fume Hood) Collect Collect Waste this compound & Contaminated Materials Ventilation->Collect Begin Disposal Process Container Place in a Labeled, Sealed Chemical Waste Container Collect->Container Store Store Container in a Safe, Designated Area Container->Store Consult Consult Institutional EHS & Local Regulations Store->Consult Arrange Arrange for Professional Waste Collection Consult->Arrange Disposal Disposal by Licensed Hazardous Waste Company (e.g., Incineration) Arrange->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Laboratory Personnel: Essential Protocols for Handling Erythromycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and the integrity of research. This guide provides immediate, essential safety and logistical information for managing Erythromycin-13C,d3, a stable isotope-labeled macrolide antibiotic. Adherence to these protocols is critical for minimizing exposure risks and preventing environmental contamination.

Erythromycin and its derivatives may cause allergic skin reactions and, if inhaled, could lead to allergy or asthma-like symptoms or breathing difficulties.[1] While the isotopic labeling with Carbon-13 and Deuterium-3 does not confer radioactivity, the compound should be handled with care as a pharmaceutical substance of unknown potency.[1][2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsEN 166 (EU) or NIOSH (US) approved[1][2]Protects against splashes and dust.
Face ShieldOSHA 29 CFR 1910.133[1]Recommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant, impervious glovesEU Directive 89/686/EEC and EN 374 compliant[1][2]Prevents skin contact and absorption. Double gloving is recommended.[1]
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Protective SuitAs needed for large quantities or spill cleanupProvides full-body protection against chemical exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFollow OSHA respirator regulationsRequired when engineering controls are not sufficient to minimize inhalation.

Experimental Protocols: Safe Handling and Operational Plan

Following a standardized operational plan minimizes the risk of accidental exposure and ensures consistent, safe laboratory practices.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel only.[1]

2. Handling the Compound:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within a chemical fume hood to contain any dust or aerosols.

  • Avoid Dust Formation: Minimize the generation of dust during handling.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Container: Keep the compound in a tightly closed container when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Security: All isotopically labeled compounds must be secured against unauthorized access. Laboratories should be locked when unoccupied.[1]

First-Aid Measures

In case of contact or exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

The disposal of this compound requires careful consideration to prevent environmental contamination and the development of antibiotic-resistant bacteria.[3]

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the accumulation of this compound waste.[3]

2. Disposal Procedure:

  • Licensed Disposal Company: The primary recommended method of disposal is through a licensed hazardous material disposal company.[3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for chemical waste disposal are strictly followed.[1]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.[1]

3. Spill Cleanup:

  • In the event of a spill, wear appropriate PPE, including a respirator.

  • Avoid inhalation of dust from the spilled material.[2]

  • Mechanically take up the spilled material and place it in appropriate containers for disposal.

  • Ensure adequate ventilation.[2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Check SDS Check SDS Verify Engineering Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Check SDS->Verify Engineering Controls Understand Hazards Don PPE Don PPE Verify Engineering Controls->Don PPE Ensure Safety Systems are Functional Weigh and Aliquot Weigh and Aliquot Don PPE->Weigh and Aliquot Ready for Handling Perform Experiment Perform Experiment Weigh and Aliquot->Perform Experiment Use in a Fume Hood Store Compound Store Compound Perform Experiment->Store Compound Secure Unused Material Collect Waste Collect Waste Perform Experiment->Collect Waste Segregate Contaminated Materials Doff PPE Doff PPE Store Compound->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Final Decontamination Step Dispose via Licensed Company Dispose via Licensed Company Collect Waste->Dispose via Licensed Company Follow Regulations

Caption: This diagram outlines the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.